molecular formula C12H9NO2S B041394 4-Nitrophenyl phenyl sulfide CAS No. 952-97-6

4-Nitrophenyl phenyl sulfide

Cat. No.: B041394
CAS No.: 952-97-6
M. Wt: 231.27 g/mol
InChI Key: RJCBYBQJVXVVKB-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenyl sulfide is a high-value, sulfur-containing organic compound that serves as a versatile building block and intermediate in advanced chemical research. Its structure, featuring an electron-withdrawing 4-nitrophenyl group and an electron-rich phenyl ring connected by a sulfide bridge, makes it a compound of significant interest in several fields. In organic synthesis, it is a pivotal precursor for the preparation of sulfoxides and sulfones via selective oxidation, which are crucial motifs in medicinal chemistry and materials science. Its primary research value lies in its application as a model substrate in enzymatic and biomimetic studies, particularly for investigating the activity of sulfotransferase enzymes and the degradation pathways of sulfur-containing environmental pollutants. Furthermore, this compound is employed in the development of novel materials, including liquid crystals and polymers, where the sulfide linkage and aromatic systems contribute to desired electronic and structural properties. The electron-transfer capabilities imparted by the nitrophenyl group also make it a candidate for use in the synthesis of dyes and molecular sensors. Researchers utilize this compound to explore reaction mechanisms involving nucleophilic aromatic substitution, where the sulfide moiety acts as a superior leaving group compared to halogens. This product is strictly for research use and is an essential reagent for chemists and biochemists working at the intersection of synthetic methodology, chemical biology, and advanced materials development.

Properties

IUPAC Name

1-nitro-4-phenylsulfanylbenzene
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InChI

InChI=1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RJCBYBQJVXVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9NO2S
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DSSTOX Substance ID

DTXSID50241784
Record name 4-Nitrodiphenyl thioether
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Molecular Weight

231.27 g/mol
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CAS No.

952-97-6
Record name 4-Nitrophenyl phenyl sulfide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide (CAS 952-97-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrophenyl phenyl sulfide (CAS 952-97-6), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and a representative synthesis protocol. Furthermore, it explores its applications, particularly its role as a versatile building block in the synthesis of pharmaceuticals and other advanced materials. While direct involvement in biological signaling pathways has not been prominently reported, its utility in constructing molecules with potential biological activity is highlighted. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is characterized by the presence of a nitrophenyl group and a phenyl sulfide moiety. This compound is sparingly soluble in water but exhibits solubility in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 952-97-6[1][2]
Molecular Formula C₁₂H₉NO₂S[1][2]
Molecular Weight 231.27 g/mol [2]
Appearance Yellow crystalline powder/solid[1]
Melting Point 52-55 °C
Boiling Point 288.2 °C @ 100 Torr
Solubility Sparingly soluble in water[1]
Density 1.31 g/cm³[3]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
8.15d2HProtons ortho to the nitro group
7.50-7.30m5HProtons of the phenyl group
7.20d2HProtons meta to the nitro group

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference(s)
148.0C-NO₂
145.5C-S (nitrophenyl ring)
134.8C-H (phenyl ring)
131.5C-S (phenyl ring)
129.5C-H (phenyl ring)
128.3C-H (phenyl ring)
126.0C-H (nitrophenyl ring)
124.5C-H (nitrophenyl ring)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Peaks of this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
1510-1530StrongAsymmetric NO₂ stretch[4]
1340-1350StrongSymmetric NO₂ stretch[4]
1580-1600MediumC=C aromatic ring stretch
1080-1100MediumC-S stretch
850StrongC-H out-of-plane bend (p-disubstituted)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a distinct fragmentation pattern.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignmentReference(s)
231HighMolecular ion [M]⁺[5]
185Medium[M - NO₂]⁺
154Medium[M - C₆H₅]⁺
109High[C₆H₅S]⁺
77Medium[C₆H₅]⁺

Synthesis

This compound is commonly synthesized via nucleophilic aromatic substitution, with the Ullmann condensation being a prominent method.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol describes the synthesis of this compound from 4-chloronitrobenzene and thiophenol.

Materials:

  • 4-Chloronitrobenzene

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • To this stirring suspension, add thiophenol (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound as a yellow solid.

Synthesis_Workflow reagents 4-Chloronitrobenzene + Thiophenol reaction Ullmann Condensation reagents->reaction catalyst CuI, K₂CO₃ catalyst->reaction solvent DMF, 120-130°C solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the presence of three key functional handles: the nitro group, the sulfide linkage, and the aromatic rings, which can be further functionalized.

  • Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of various pharmaceuticals. The resulting amino phenyl sulfide scaffold is present in a range of biologically active compounds. While specific drug examples directly citing the use of this compound are not abundant in publicly available literature, its structural motif is a component of more complex molecules investigated in medicinal chemistry. For instance, the related compound 4-amino-4'-nitrodiphenyl sulfide is a known intermediate in the synthesis of dyes and pharmaceutical ingredients.[7]

  • Organic Synthesis: The sulfide can be oxidized to sulfoxide and sulfone, introducing new functional groups and altering the electronic properties of the molecule. The aromatic rings can undergo further electrophilic substitution reactions. It is also used in photoinitiated cationic epoxide polymerizations.[8]

  • Materials Science: The aromatic and nitro functionalities make it a candidate for incorporation into polymers and other materials with specific optical or electronic properties.[1]

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence to suggest that this compound itself is a significant modulator of specific biological signaling pathways. Its primary role in a biological context is more likely as a synthetic precursor to compounds that may exhibit biological activity.

The nitroaromatic structure raises considerations for potential metabolic activation. Nitroreductases in various organisms can reduce the nitro group to nitroso, hydroxylamino, and amino derivatives. These reduction products can have different biological activities and toxicological profiles compared to the parent compound.

No specific signaling pathways involving this compound have been identified in the reviewed literature. Its value to drug development professionals lies in its utility as a scaffold for the synthesis of novel compounds that can then be screened for biological activity and potential modulation of signaling pathways.

Conclusion

This compound (CAS 952-97-6) is a well-characterized chemical compound with significant utility as an intermediate in organic synthesis. Its defined physicochemical properties and spectroscopic profile make it a reliable starting material for a variety of chemical transformations. While its direct biological activity in signaling pathways is not established, its importance as a building block for the synthesis of pharmaceuticals and functional materials is clear. This guide provides essential technical information for researchers and professionals working with this versatile compound, facilitating its application in synthetic chemistry and drug discovery endeavors.

Logical_Relationship cluster_transformations Chemical Transformations cluster_applications Applications start This compound reduction Nitro Group Reduction start->reduction oxidation Sulfide Oxidation start->oxidation substitution Aromatic Substitution start->substitution pharma Pharmaceutical Intermediates reduction->pharma synthesis Organic Synthesis Reagent oxidation->synthesis substitution->pharma materials Materials Science substitution->materials

Caption: Key transformations and applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Phenyl Sulfide from p-Nitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenyl phenyl sulfide, a valuable intermediate in organic synthesis, prepared from p-nitrochlorobenzene and thiophenol. This document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the nucleophilic sulfur atom of thiophenol, typically in the form of its conjugate base (thiophenoxide), attacks the electron-deficient aromatic ring of p-nitrochlorobenzene, displacing the chloride leaving group. The presence of the strongly electron-withdrawing nitro group in the para position to the chlorine atom is crucial for the activation of the aromatic ring towards nucleophilic attack.[1][2] This activation facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which then proceeds to the final product.[1]

Reaction Scheme and Mechanism

The overall reaction can be represented as follows:

Reaction Scheme

The reaction proceeds through a well-established SNAr mechanism, which is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The thiophenoxide anion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom on the p-nitrochlorobenzene ring. This leads to the formation of a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[1][3]

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, this compound.

The signaling pathway, or more accurately, the reaction mechanism, can be visualized as follows:

SNAr_Mechanism pNCB p-Nitrochlorobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) pNCB->Meisenheimer + PhS⁻ Thiophenoxide Thiophenoxide (PhS⁻) Thiophenoxide->Meisenheimer Product This compound Meisenheimer->Product - Cl⁻ Chloride Chloride Ion (Cl⁻) Meisenheimer->Chloride

Diagram 1: SNAr Reaction Mechanism.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and the properties of the product.

ParameterValueReference(s)
Reactants
p-NitrochlorobenzeneMolar Mass: 157.55 g/mol [4]
ThiophenolMolar Mass: 110.18 g/mol
Product
This compoundMolar Mass: 231.27 g/mol [5]
Melting Point: 51-57 °C[4]
Appearance: Brown crystals or powder[4]
Reaction Conditions
SolventEthanol (95%) is a commonly used solvent for similar reactions.[6]
BaseA base such as potassium hydroxide is used to generate the thiophenoxide.[7]
TemperatureReflux temperature of the solvent is often employed.[6]
Yield Yields for the direct synthesis are not consistently reported in readily available literature, but similar SNAr reactions with sulfur nucleophiles can achieve high yields, often exceeding 80%.

Experimental Protocols

Materials:

  • p-Nitrochlorobenzene

  • Thiophenol

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Potassium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a stoichiometric equivalent of potassium hydroxide in 95% ethanol. To this solution, slowly add one equivalent of thiophenol while stirring. This will form the potassium thiophenoxide in situ.

  • Reaction with p-Nitrochlorobenzene: To the solution of potassium thiophenoxide, add one equivalent of p-nitrochlorobenzene.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction time can vary, and it is advisable to monitor the progress of the reaction using Thin Layer Chromatography (TLC). For analogous reactions, reflux times can be several hours.[6]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by suction filtration using a Büchner funnel. If the product does not precipitate, the reaction mixture can be poured into cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization. Based on the product's properties, a suitable solvent system would likely be a polar solvent like ethanol or a mixture of ethanol and water. The solid product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by suction filtration, washed with a small amount of cold solvent, and dried.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and in agreement with the literature value (51-57 °C).[4]

  • Spectroscopy:

    • 1H NMR and 13C NMR: The NMR spectra should be consistent with the structure of this compound.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (typically around 1520 and 1340 cm-1) and the C-S bond.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molar mass of the product (231.27 g/mol ).[5]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_thiophenoxide Prepare Potassium Thiophenoxide in Ethanol add_pncb Add p-Nitrochlorobenzene prep_thiophenoxide->add_pncb reflux Reflux Reaction Mixture add_pncb->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (add water if necessary) cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from suitable solvent filter->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterize by MP, NMR, IR, MS dry->characterize

Diagram 2: General Experimental Workflow.

Conclusion

The synthesis of this compound from p-nitrochlorobenzene and thiophenol is a robust and illustrative example of nucleophilic aromatic substitution. The reaction is facilitated by the electron-withdrawing nitro group, which activates the substrate towards nucleophilic attack. This guide provides the fundamental knowledge and a practical framework for the successful synthesis, purification, and characterization of this important chemical intermediate. Further optimization of reaction conditions, such as solvent, base, and temperature, may lead to improved yields and reaction times.

References

Spectroscopic Analysis of 4-Nitrophenyl Phenyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 4-Nitrophenyl Phenyl Sulfide using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the spectral characteristics of the compound, outlines comprehensive experimental protocols for its analysis, and presents the data in a clear, structured format for easy interpretation and comparison.

Introduction

This compound (C₁₂H₉NO₂S) is an organic compound of interest in various chemical and pharmaceutical research areas.[1] Accurate structural elucidation and confirmation are paramount for its application. Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful analytical techniques that provide detailed information about the functional groups and molecular weight, respectively, thereby confirming the compound's identity and purity. This guide explores the characteristic spectral data obtained from these methods.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the nitro group, the aromatic rings, and the sulfide linkage.

Characteristic Infrared Absorption Data

The key infrared absorption peaks for this compound are summarized in the table below. These assignments are based on established correlation tables for the vibrational frequencies of organic functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100 - 3000Medium-WeakAromatic C-H Stretch
~1590MediumAromatic C=C Stretch
~1515StrongAsymmetric NO₂ Stretch
~1475MediumAromatic C=C Stretch
~1340StrongSymmetric NO₂ Stretch
~1090MediumC-S Stretch
~850StrongC-H Out-of-Plane Bend (p-disubstituted ring)
~740StrongC-H Out-of-Plane Bend (monosubstituted ring)
~685StrongC-H Out-of-Plane Bend (monosubstituted ring)

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.[2][3]

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond crystal).

  • Solid sample of this compound.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and powered on. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. The background scan measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the crystalline this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[4]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[4]

  • Sample Spectrum Collection: Initiate the scan to collect the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent like isopropanol. Ensure the crystal is completely clean and dry for the next user.

Mass Spectrometric Analysis

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (corresponding to the intact molecule's mass) and various fragment ion peaks, which provide a "fingerprint" of the molecule's structure.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1] The key peaks are summarized in the table below.

m/z ValueProposed Fragment IonFormulaSignificance
231[C₁₂H₉NO₂S]⁺•C₁₂H₉NO₂SMolecular Ion (M⁺•)
185[C₁₂H₉S]⁺C₁₂H₉SLoss of NO₂
184[C₁₂H₈S]⁺•C₁₂H₈SLoss of HNO₂
139[C₆H₄NO₂]⁺C₆H₄NO₂Cleavage of C-S bond
109[C₆H₅S]⁺C₆H₅SCleavage of C-S bond
77[C₆H₅]⁺C₆H₅Phenyl cation
51[C₄H₃]⁺C₄H₃Aromatic ring fragment

The fragmentation of this compound under electron ionization is proposed to follow pathways characteristic of aromatic nitro compounds and diaryl sulfides. The molecular ion at m/z 231 is observed as the parent peak.[1] Subsequent fragmentation involves the loss of the nitro group in various forms (NO₂, HNO₂) and cleavage of the C-S bond.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a solid, crystalline compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analysis. The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer.

Objective: To obtain a mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Appropriate GC column (e.g., a non-polar capillary column like a DB-5ms).

  • Solid sample of this compound.

  • High-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vials for sample preparation.

  • Microsyringe for injection (if using manual injection).

  • Helium carrier gas (high purity).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable volatile solvent. Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before analysis.

  • GC-MS System Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.

    • Set the injector temperature to ensure complete volatilization of the sample (e.g., 250 °C).

    • Set the carrier gas (Helium) flow rate.

    • Set the MS parameters, including the ionization mode (EI), ionization energy (typically 70 eV), and the mass range to be scanned (e.g., m/z 40-300).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet. This can be done manually with a microsyringe or using an autosampler for automated injections.

  • Data Acquisition: The GC will separate the components of the injected sample based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The system's software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺•) and the major fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualized Workflows and Data Interpretation

To further clarify the analytical process and the logic of spectral interpretation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Solid 4-Nitrophenyl Phenyl Sulfide Dissolve Dissolve in Volatile Solvent (for GC-MS) Sample->Dissolve Direct Use Directly (for ATR-FTIR) Sample->Direct GCMS GC-MS Analysis Dissolve->GCMS ATR ATR-FTIR Analysis Direct->ATR MassSpec Mass Spectrum (m/z vs. Intensity) GCMS->MassSpec IRSpec IR Spectrum (Wavenumber vs. Transmittance) ATR->IRSpec

Analytical workflow for IR and MS analysis.

structure_confirmation_logic cluster_ir Infrared Data cluster_ms Mass Spec Data cluster_interpretation Interpretation IR_Peaks IR Peaks at: ~1515 cm⁻¹ (asym) ~1340 cm⁻¹ (sym) Nitro_Group Presence of Nitro Group (NO₂) IR_Peaks->Nitro_Group IR_Aromatic Aromatic C-H & C=C Peaks Aromatic_Rings Presence of Aromatic Rings IR_Aromatic->Aromatic_Rings IR_CS C-S Stretch Sulfide_Linkage Presence of Sulfide Linkage IR_CS->Sulfide_Linkage MS_MolIon Molecular Ion (m/z = 231) Mol_Weight Molecular Weight Confirmed (231 g/mol) MS_MolIon->Mol_Weight MS_Fragments Fragments at: m/z 185 (-NO₂) m/z 109 (C₆H₅S⁺) Fragmentation Fragmentation Pattern Consistent with Structure MS_Fragments->Fragmentation Confirmed_Structure Confirmed Structure: This compound Nitro_Group->Confirmed_Structure Aromatic_Rings->Confirmed_Structure Sulfide_Linkage->Confirmed_Structure Mol_Weight->Confirmed_Structure Fragmentation->Confirmed_Structure

Logical flow for structure confirmation.

Conclusion

The combined data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide a comprehensive and definitive characterization of this compound. The IR spectrum confirms the presence of the key functional groups—nitro and aromatic sulfide—while the mass spectrum confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. The detailed experimental protocols provided herein offer a standardized approach for the reliable analysis of this and similar compounds, ensuring data accuracy and reproducibility for researchers and scientists in the pharmaceutical and chemical industries.

References

Crystal Structure of 4-Nitrophenyl Phenyl Sulfide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its utility as a building block in organic synthesis, a definitive, publicly available crystal structure of 4-Nitrophenyl phenyl sulfide (C₁₂H₉NO₂S) remains elusive. An exhaustive search of prominent crystallographic databases and the broader scientific literature did not yield specific experimental data on its single-crystal X-ray diffraction analysis. This technical guide, therefore, summarizes the available physicochemical properties and outlines a general synthetic approach, acknowledging the absence of detailed crystallographic information.

Physicochemical Properties

This compound, also known as 1-nitro-4-(phenylthio)benzene, is a yellow crystalline solid.[1] Key physical and chemical properties are summarized in Table 1. This information is valuable for researchers and professionals in drug development for predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference
Molecular FormulaC₁₂H₉NO₂S[2][3][4]
Molecular Weight231.27 g/mol [2][3]
CAS Number952-97-6[2][3]
Melting Point52-55 °C (lit.)
AppearanceYellow crystalline powder[1]
IUPAC Name1-nitro-4-(phenylthio)benzene[2][3]

Table 1: Physicochemical Properties of this compound

Synthesis and Crystallization

While a specific protocol for the synthesis and crystallization of this compound for the purpose of X-ray diffraction is not detailed in the available literature, a general synthetic route involves the S-arylation of a thiophenol derivative with an aryl halide. One common method is the copper-catalyzed reaction between thiophenol and 4-nitrochlorobenzene.

A generalized experimental protocol for its synthesis is as follows:

  • Reaction Setup: To a solution of thiophenol in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) and a copper catalyst (e.g., copper(I) iodide).

  • Addition of Aryl Halide: Add 4-nitrochlorobenzene to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purification and Crystallization: The crude product can be purified by column chromatography. Single crystals suitable for X-ray diffraction, if obtainable, would typically be grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques. The choice of solvent is critical and would require experimental screening.

Molecular Structure

In the absence of experimental crystal structure data, a computational model can provide a theoretical representation of the molecular structure of this compound. The molecule consists of a phenyl ring and a 4-nitrophenyl ring linked by a sulfur atom.

Below is a DOT script to generate a 2D diagram of the molecular structure.

Figure 1: 2D representation of the this compound molecule.

Conclusion

For researchers, scientists, and drug development professionals, the lack of a determined crystal structure for this compound represents a gap in the fundamental understanding of this compound's solid-state properties. While its synthesis and basic physicochemical characteristics are established, the precise arrangement of molecules in the crystalline state, including intermolecular interactions, remains unknown. The determination of its crystal structure would be a valuable contribution to the field, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships. Until such data becomes available, reliance on computational models and the general properties outlined in this guide is necessary.

References

An In-depth Technical Guide to 1-Nitro-4-(phenylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nitro-4-(phenylsulfanyl)benzene, also known as 4-nitrophenyl phenyl sulfide. It covers the compound's chemical identity, properties, synthesis, and its role in scientific research, with a focus on providing actionable data and experimental protocols for professionals in the field.

Compound Identification and Properties

1-Nitro-4-(phenylsulfanyl)benzene is an aromatic organosulfur compound with the chemical formula C₁₂H₉NO₂S.[1] It is recognized for its utility as a reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1]

Table 1: Chemical and Physical Properties of 1-Nitro-4-(phenylsulfanyl)benzene

PropertyValueSource
IUPAC Name 1-nitro-4-(phenylsulfanyl)benzene[2]
CAS Number 952-97-6[2]
Molecular Formula C₁₂H₉NO₂S[1]
Molecular Weight 231.27 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point 52-55 °C
Solubility Sparingly soluble in water[1]
InChI Key RJCBYBQJVXVVKB-UHFFFAOYSA-N
SMILES O=--INVALID-LINK--c1ccc(Sc2ccccc2)cc1

Synthesis of 1-Nitro-4-(phenylsulfanyl)benzene

The synthesis of 1-nitro-4-(phenylsulfanyl)benzene is most commonly achieved through a copper-catalyzed S-arylation reaction. This method involves the cross-coupling of an aryl halide with a thiol derivative.

Experimental Protocol: Copper-Catalyzed S-Arylation

This protocol outlines a general procedure for the synthesis of 1-nitro-4-(phenylsulfanyl)benzene from 4-chloronitrobenzene and thiophenol.

Materials:

  • 4-chloronitrobenzene

  • Thiophenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), thiophenol (1-1.2 equivalents), copper(I) iodide (catalytic amount, e.g., 5-10 mol%), and the chosen ligand (e.g., 10-20 mol%).

  • Addition of Base and Solvent: Add the base (e.g., 2 equivalents) and the solvent to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas for several minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the chosen solvent and reactants. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-nitro-4-(phenylsulfanyl)benzene.

Applications in Research and Development

1-Nitro-4-(phenylsulfanyl)benzene serves as a versatile intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in drug discovery programs. The sulfide linkage is also of interest in medicinal chemistry for its potential to interact with biological targets.

While specific signaling pathways for 1-nitro-4-(phenylsulfanyl)benzene are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, various nitrophenyl derivatives have been investigated as potential inhibitors of enzymes such as tyrosinase.

Logical Relationship: From Intermediate to Potential Bioactive Compound

The following diagram illustrates the logical progression from the synthesized compound to a potential biologically active derivative, a common workflow in drug discovery.

logical_workflow Logical Workflow: From Synthesis to Potential Bioactivity A 1-Nitro-4-(phenylsulfanyl)benzene (Synthesized Intermediate) B Reduction of Nitro Group A->B Chemical Transformation C 4-(Phenylsulfanyl)aniline (Key Intermediate) B->C D Further Derivatization (e.g., Amide Coupling, Sulfonylation) C->D Synthetic Chemistry E Library of Novel Compounds D->E F Biological Screening (e.g., Enzyme Inhibition Assays) E->F Pharmacological Testing G Identification of Bioactive Lead Compounds F->G

Caption: Logical workflow from the synthesized compound to a potential bioactive derivative.

Safety and Handling

1-Nitro-4-(phenylsulfanyl)benzene is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting by trained professionals, with appropriate safety precautions in place.

References

An In-Depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl phenyl sulfide, also known by synonyms such as p-Nitrodiphenyl sulfide, and its related compounds. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and the preparation of its derivatives, and explores its emerging applications in medicinal chemistry and drug development.

Core Concepts and Synonyms

This compound is an aromatic sulfide containing a phenyl group and a p-nitrophenyl group linked by a sulfur atom. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly as a scaffold for the development of novel therapeutic agents.

A variety of synonyms are used in the literature to refer to this compound, which can sometimes cause confusion. The following table provides a clear and consolidated list of its common names and identifiers.

Synonym Identifier Type Identifier
p-Nitrodiphenyl sulfideCommon Name-
4-Nitrodiphenyl sulfideCommon Name-
1-Nitro-4-(phenylthio)benzeneIUPAC Name-
Benzene, 1-nitro-4-(phenylthio)-CAS Index Name-
4-Nitrophenyl phenyl thioetherCommon Name-
p-Nitrophenyl phenyl sulfideCommon Name-
CAS Registry Number - 952-97-6
Molecular Formula - C12H9NO2S

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting the behavior of its derivatives. The following table summarizes its key quantitative data.

Property Value Reference
Molecular Weight231.27 g/mol [1]
Melting Point52-55 °C[2]
AppearanceYellow crystalline solid[3]
SolubilitySparingly soluble in water[3]
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of this compound and its derivatives. This section provides step-by-step procedures for key synthetic transformations.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of this compound from 4-chloronitrobenzene and thiophenol. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the thiophenolate anion.

Materials:

  • 4-Chloronitrobenzene

  • Thiophenol

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of thiophenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.

  • Add a solution of 4-chloronitrobenzene (1.0 equivalent) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine: A Key Antifungal Intermediate

Derivatives of 4-nitrophenyl structures are valuable in medicinal chemistry. This protocol details the synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a crucial intermediate in the development of triazole antifungal agents.[4][5] This synthesis involves the N-arylation of 1-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene.

Materials:

  • 1-(4-Hydroxyphenyl)piperazine

  • 1-Chloro-4-nitrobenzene

  • N,N-Diisopropylethylamine (Hünig's Base)

  • N-Methylpyrrolidone (NMP)

  • Isopropanol

  • Water

Procedure:

  • Under a nitrogen atmosphere, suspend 1-(4-hydroxyphenyl)piperazine (1.0 equivalent), 1-chloro-4-nitrobenzene (1.4 equivalents), and N,N-diisopropylethylamine (1.5 equivalents) in N-Methylpyrrolidone.

  • Heat the mixture to 120-125 °C and stir until the reaction is complete, as monitored by HPLC (typically 5-7 hours).

  • Cool the solution to 75-80 °C and add isopropanol over approximately 30 minutes, maintaining the temperature.

  • The product will begin to precipitate as yellow crystals. Cool the suspension to 20-25 °C and stir overnight.

  • Further cool the suspension to -10 to -5 °C and stir for 30 minutes.

  • Filter the product, wash with isopropanol, followed by warm water (35-40 °C).

  • Dry the product under vacuum at 50 °C to a constant weight to yield N-(4-Hydroxyphenyl)-N′-(4′-nitrophenyl)-piperazine.

Applications in Drug Development and Biological Activity

The this compound scaffold and its derivatives have demonstrated significant potential in the discovery of new therapeutic agents. The nitro group can be readily reduced to an amine, providing a key functional group for further molecular elaboration.

Antitrypanosomal Agents

Recent studies have highlighted the promise of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] The 4-nitrophenyl moiety has been identified as a critical pharmacophore for the antitrypanosomal activity.[6] In these studies, modifications to other parts of the molecule while retaining the 4-nitrophenyl-1,2,3-triazole core have led to the identification of compounds with high efficacy and selectivity against the parasite.[6] Some of these derivatives have shown weak inhibitory activity against trans-sialidase, an enzyme crucial for the parasite's lifecycle.[6]

Enzyme Inhibition

While direct modulation of specific signaling pathways by this compound itself is not yet well-documented, its derivatives are emerging as inhibitors of various enzymes. The core structure serves as a versatile starting point for the design of targeted inhibitors. For instance, analogs of nitrophenyl compounds have been investigated as potential inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling.[7][8]

Signaling Pathways and Experimental Workflows

At present, there is limited direct evidence in the scientific literature detailing the specific modulation of signaling pathways such as NF-κB or MAPK by this compound or its immediate derivatives. However, the development of kinase inhibitors based on related structures suggests a potential intersection with these pathways, which are often regulated by kinase activity.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives, a process that could be employed to investigate their effects on cellular signaling.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Lead Optimization A Starting Materials (e.g., 4-Chloronitrobenzene, Thiophenol) B Synthesis of This compound A->B C Derivatization B->C D In vitro Assays (e.g., Enzyme Inhibition) C->D E Cell-based Assays D->E F Signaling Pathway Analysis (e.g., Western Blot for p-MAPK, NF-κB reporter assay) E->F G Structure-Activity Relationship (SAR) Studies F->G H In vivo Studies G->H

Caption: A generalized workflow for the development of bioactive compounds from this compound.

This workflow outlines the progression from the initial synthesis of the core scaffold to the detailed investigation of the biological activity of its derivatives, including the analysis of their impact on cellular signaling pathways. Future research in this area will likely focus on elucidating the specific molecular targets and mechanisms of action of these promising compounds.

References

Theoretical and Computational Elucidation of 4-Nitrophenyl Phenyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenyl sulfide, also known as 4-nitrodiphenyl sulfide, is an organic compound with the chemical formula C₁₂H₉NO₂S.[1] It belongs to the class of diaryl sulfides, which are significant structural motifs in various biologically active compounds and functional materials. The presence of an electron-donating sulfide bridge and a potent electron-withdrawing nitro group gives the molecule a distinct electronic asymmetry, making it a candidate for studies in nonlinear optics and a building block in medicinal chemistry.[2]

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. It details the standard computational methodologies, presents key data derived from studies on analogous compounds, and visualizes essential workflows and concepts. While a singular, all-encompassing computational study on this compound is not available in the reviewed literature, this guide synthesizes information from studies on structurally related molecules to provide a robust framework for its theoretical investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 952-97-6[1]
Molecular Formula C₁₂H₉NO₂S
Molecular Weight 231.27 g/mol [1]
Appearance Brown or yellow crystals/powder
Melting Point 51.0 - 57.0 °C
IUPAC Name 1-nitro-4-(phenylsulfanyl)benzene[1]

Section 1: Computational Methodologies

Theoretical studies of organic molecules like this compound predominantly rely on Density Functional Theory (DFT) for structural and electronic characterization, and molecular docking for predicting biological interactions.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. A typical DFT study involves geometry optimization followed by frequency calculations to ensure the structure is a true energy minimum.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Initial Structure Creation: The 3D structure of this compound is built using molecular modeling software like GaussView.

  • Method Selection: The calculation is set up using a hybrid functional, most commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which offers a good balance of accuracy and computational cost for organic molecules.

  • Basis Set Selection: A Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), is selected. These basis sets include polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++), which are crucial for accurately describing systems with heteroatoms and potential weak interactions.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This process is typically performed in the gas phase to model an isolated molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to derive theoretical vibrational spectra (IR and Raman).

  • Software: These calculations are commonly performed using software packages like Gaussian, ORCA, or Q-Chem.

dft_workflow start 1. Build Initial Molecular Structure setup 2. Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->setup opt 3. Perform Geometry Optimization setup->opt freq 4. Run Frequency Calculation opt->freq verify 5. Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Invalid (Re-optimize)   analysis 6. Analyze Results: Geometry, Spectra, Electronic Properties verify->analysis  Valid end End analysis->end

A typical workflow for a DFT computational study.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds against biological targets to identify potential inhibitors.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (this compound) is generated and energy-minimized, often using DFT or a molecular mechanics force field. Torsional bonds are defined to allow for conformational flexibility.

  • Grid Generation: A grid box is defined around the active site of the receptor. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores possible binding poses of the ligand within the receptor's active site. It scores these poses based on a scoring function that estimates the binding affinity (free energy of binding).

  • Analysis of Results: The resulting poses are ranked by their docking scores. The pose with the lowest binding energy (most negative value) is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic contacts are analyzed to understand the binding mode.

  • Software: Common software for molecular docking includes AutoDock, Vina, and Schrödinger's Glide.

docking_workflow cluster_prep Preparation Phase receptor 1a. Prepare Receptor (Protein Structure) grid 2. Define Binding Site & Generate Grid Box receptor->grid ligand 1b. Prepare Ligand (4-NPPS Structure) ligand->grid dock 3. Run Docking Simulation (e.g., AutoDock Vina) grid->dock analyze 4. Analyze Binding Poses & Calculate Scores dock->analyze results 5. Identify Best Pose & Key Interactions analyze->results

General workflow for a molecular docking study.

Section 2: Theoretical Characterization

This section presents the type of quantitative data obtained from DFT calculations. Note: As specific computational data for this compound is not available in the reviewed literature, the following tables present data for structurally analogous compounds to illustrate the expected theoretical values. The specific level of theory is noted for each dataset.

Optimized Molecular Geometry

DFT calculations provide precise predictions of bond lengths and angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational method.

Table 2: Representative Calculated Geometric Parameters for a Nitrophenyl Derivative (Data from a B3LYP/6-311++G(d,p) study on 4-nitrophenylisocyanate)[2]

ParameterBondLength (Å)ParameterBondsAngle (°)
Nitro Group N-O1.22Nitro Group O-N-O124.7
C-N1.46C-C-N118.8
Phenyl Ring C-C (avg)1.39Phenyl Ring C-C-C (avg)120.0
Vibrational Analysis

Theoretical vibrational frequencies are calculated to aid in the assignment of experimental IR and Raman spectra. The stretching vibrations of the nitro group are particularly characteristic, typically appearing as strong bands in the IR spectrum.

Table 3: Representative Calculated Vibrational Frequencies for Nitrophenyl Systems (Data derived from studies on nitrophenol and nitrobenzene)

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)
ν(C-H)Aromatic C-H Stretch3050 - 3150
νas(NO₂)Asymmetric NO₂ Stretch1500 - 1560
νs(NO₂)Symmetric NO₂ Stretch1330 - 1390
ν(C-S)Aryl-S Stretch1080 - 1100
ν(C-N)C-NO₂ Stretch840 - 870
Frontier Molecular Orbitals (FMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity and the energy required for electronic excitation. A smaller gap often implies higher reactivity and can be associated with enhanced nonlinear optical properties.

homo_lumo cluster_orbitals Molecular Orbitals cluster_energy LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) lumo_level homo_level E_label ΔE = ELUMO - EHOMO lumo_level->E_label top_label Energy bottom_label top_label->bottom_label E_label->homo_level

The HOMO-LUMO energy gap (ΔE).

Table 4: Representative Calculated Electronic Properties for Nitrophenyl Derivatives (Data from a B3LYP/6-311++G(d,p) study on N-(4-nitrophenyl) maleimide)[1]

PropertySymbolCalculated Value
HOMO Energy E(HOMO)-0.22890 eV
LUMO Energy E(LUMO)-0.07962 eV
HOMO-LUMO Gap ΔE0.15928 eV
Dipole Moment µ3.4689 Debye
Chemical Hardness η-0.1492 eV
Electronegativity χ-0.30852 eV
Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density, such as donor-acceptor systems like this compound, are candidates for NLO materials. Computational chemistry can predict NLO behavior by calculating the molecular polarizability (α) and the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Table 5: Representative Calculated NLO Properties (Data from a study on non-fullerene derivatives at the M06/6-31G(d,p) level)

PropertySymbolRepresentative Value
Linear Polarizability ⟨α⟩3.485 × 10⁻²² esu
First Hyperpolarizability β(total)13.44 × 10⁻²⁷ esu
Second Hyperpolarizability ⟨γ⟩3.66 × 10⁻³¹ esu

Section 3: Potential Biological Activity and Molecular Docking

The structural features of this compound make it a candidate for investigation as a bioactive agent. Molecular docking serves as a primary in silico tool to screen for potential biological targets, such as enzymes involved in cancer pathways. For instance, related sulfonamide and oxadiazole compounds have been docked against targets like kinases and tubulin to explore their anticancer potential.

Table 6: Representative Molecular Docking Results for Related Sulfonamide Derivatives (Data from a study on novel sulfonamides docked against various protein kinases)

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Key Interactions
PDGFRA Kinase (e.g., 6JOL)5-((4-Nitrophenyl)sulfonyl) derivative-10.5Pi-Sulfur, Hydrophobic, H-bonds
BRAF Kinase (e.g., 4YHT)5-((4-Nitrophenyl)sulfonyl) derivative-9.4Hydrophobic, H-bonds
KIT Kinase (e.g., 6GQC)5-((4-Nitrophenyl)sulfonyl) derivative-9.1Hydrophobic, H-bonds

These results indicate that the nitrophenyl sulfonyl motif can form strong interactions within the active sites of cancer-related kinases, suggesting that this compound could be a valuable scaffold for designing targeted inhibitors.

Conclusion

Theoretical and computational chemistry provides a powerful, non-invasive toolkit for the detailed characterization of molecules like this compound. Through DFT calculations, it is possible to obtain a deep understanding of the molecule's geometric, vibrational, and electronic properties, which are foundational for predicting its behavior and reactivity. Furthermore, techniques like molecular docking offer a crucial first step in the drug discovery pipeline by identifying potential biological targets and elucidating binding mechanisms.

While this guide has drawn upon data from analogous structures, it lays out a clear and established roadmap for a dedicated computational investigation of this compound. Such a study would provide definitive values for its structural and electronic parameters, confirm its potential for NLO applications, and generate specific hypotheses about its biological activity that can be tested experimentally, thereby accelerating its potential application in materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrophenyl Phenyl Sulfide in S-Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophenyl phenyl sulfide as a reagent in S-arylation reactions, a critical transformation in the synthesis of diaryl sulfides. Diaryl sulfides are significant structural motifs in numerous pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies and provide a starting point for the development of robust and efficient C-S cross-coupling reactions.

Introduction

This compound is a valuable reagent for the synthesis of diaryl sulfides through the S-arylation of thiols. The electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the phenylthio group by a thiol nucleophile. This method offers an alternative to traditional metal-catalyzed cross-coupling reactions.

Reaction Principle

The core of this methodology lies in the nucleophilic attack of a deprotonated thiol (thiolate) on the activated aromatic ring of this compound. The reaction proceeds via a Meisenheimer intermediate, followed by the elimination of the phenylthiolate leaving group to yield the desired diaryl sulfide. The presence of a base is crucial for the deprotonation of the starting thiol.

Reaction Scheme:

G reagents Ar-SH + reagent This compound reagents->reagent conditions Base -------> reagent->conditions product Ar-S-Ar' conditions->product side_product + Phenylthiolate product->side_product

Caption: General scheme for the S-arylation of thiols with this compound.

Application: Synthesis of Diaryl and Heteroaryl Sulfides

While direct experimental data for the S-arylation of a broad range of thiols with this compound is not extensively documented in readily available literature, the synthesis of this compound itself from 4-nitrobenzenethiol provides a foundational protocol that can be adapted for the reverse reaction. The following sections detail a general procedure and highlight key considerations for utilizing this compound as an arylating agent.

General Experimental Protocol

This protocol is adapted from a known synthesis of a diaryl sulfide and can be optimized for the S-arylation of various thiols with this compound.

Materials:

  • This compound

  • Aryl or heteroaryl thiol

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K2CO3, NaH, DBU)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl or heteroaryl thiol (1.0 eq) and the anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) portion-wise at room temperature and stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 - 1.2 eq) in the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.

Data Presentation: Substrate Scope and Yields
EntryThiol SubstrateArylating AgentProductYield (%)
14-ChlorobenzenethiolPhenylzinc bromide4-Chlorophenyl(phenyl)sulfane85[1]
24-MethoxybenzenethiolPhenylzinc bromide(4-Methoxyphenyl)(phenyl)sulfane66[2]
34-NitrobenzenethiolPhenylzinc bromide(4-Nitrophenyl)(phenyl)sulfane37[1][2]

Note: The yields are based on syntheses using different arylating agents and are provided for illustrative purposes.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the S-arylation of a thiol with this compound.

G cluster_prep Reaction Setup cluster_reaction S-Arylation Reaction cluster_workup Workup and Purification prep_thiol Dissolve Thiol in Anhydrous Solvent add_base Add Base prep_thiol->add_base form_thiolate Stir to Form Thiolate add_base->form_thiolate add_reagent Add 4-Nitrophenyl Phenyl Sulfide Solution form_thiolate->add_reagent heat_reaction Heat Reaction Mixture add_reagent->heat_reaction monitor_reaction Monitor by TLC/LC-MS heat_reaction->monitor_reaction quench_reaction Quench with Water/NH4Cl monitor_reaction->quench_reaction extract_product Extract with Organic Solvent quench_reaction->extract_product wash_dry Wash, Dry, and Concentrate extract_product->wash_dry purify Purify by Chromatography wash_dry->purify G start Ar-S⁻ + this compound intermediate Meisenheimer Complex (σ-complex) start->intermediate Nucleophilic Attack product Ar-S-Ar' + Ph-S⁻ intermediate->product Elimination of Phenylthiolate

References

Application of 4-Nitrophenyl Phenyl Sulfide in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenyl sulfide is a versatile organic compound that has garnered interest in materials science primarily for its role in initiating polymerization reactions. Its unique chemical structure, featuring a photosensitive nitro group and a sulfur linkage, makes it a candidate for applications in the synthesis of specialized polymers. This document provides an overview of its application in photoinitiated cationic polymerization of epoxide resins, a key process in creating high-performance polymers with applications in coatings, adhesives, and advanced composites.

Core Application: Photoinitiated Cationic Polymerization of Epoxides

This compound can function as a photoinitiator in the cationic polymerization of epoxide monomers. Upon exposure to ultraviolet (UV) radiation, the molecule can generate species that initiate the ring-opening polymerization of epoxides, leading to the formation of a cross-linked polymer network. This method of curing is advantageous due to its rapid reaction rates at ambient temperatures, low energy consumption, and spatial and temporal control over the polymerization process.

Signaling Pathway: Photoinitiation and Cationic Polymerization

The general mechanism involves the photolytic generation of a cationic species that subsequently initiates the polymerization cascade. The following diagram illustrates the conceptual signaling pathway.

G cluster_initiation Photoinitiation cluster_propagation Propagation 4-NPP This compound Reactive_Species Cationic Initiating Species 4-NPP->Reactive_Species Photolysis UV UV Light (hν) UV->4-NPP Excitation Monomer Epoxide Monomer Reactive_Species->Monomer Initiation Growing_Chain Growing Polymer Chain (Cationic) Monomer->Growing_Chain Addition of Monomers Growing_Chain->Growing_Chain Polymer_Network Cross-linked Polymer Growing_Chain->Polymer_Network Termination/ Cross-linking

Caption: Photoinitiation and polymerization pathway.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound as a photoinitiator in materials science are not extensively documented in readily available literature, a general procedure for photoinitiated cationic polymerization of a common epoxy resin is provided below. This protocol is a representative example and may require optimization for specific applications and monomers.

General Protocol for UV Curing of a Cycloaliphatic Epoxy Resin

Materials:

  • Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

  • This compound (Photoinitiator)

  • Solvent (if necessary, e.g., propylene carbonate)

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Substrate for coating (e.g., glass slide, metal panel)

Procedure:

  • Formulation Preparation:

    • In a light-protected vessel, dissolve a specific weight percentage of this compound into the epoxy resin. The concentration of the photoinitiator typically ranges from 1 to 5 wt%.

    • If the resin is highly viscous, a small amount of a suitable solvent can be added to reduce viscosity.

    • Stir the mixture in the dark until the photoinitiator is completely dissolved and the formulation is homogeneous.

  • Coating Application:

    • Apply a thin film of the formulated resin onto the desired substrate using a suitable technique (e.g., spin coating, drawdown bar).

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Expose the sample to UV radiation for a predetermined time. The curing time will depend on the lamp intensity, the distance from the lamp, the concentration of the photoinitiator, and the thickness of the coating.[1]

    • The progress of curing can be monitored by assessing the tackiness of the film. A fully cured film will be solid and non-tacky.

  • Post-Curing (Optional):

    • For some systems, a post-curing step, which may involve gentle heating, can be beneficial to complete the polymerization and enhance the material's properties.[1]

Experimental Workflow Diagram:

G Start Start Formulation Prepare Resin/ Photoinitiator Mixture Start->Formulation Coating Apply Thin Film to Substrate Formulation->Coating UVCuring Expose to UV Radiation Coating->UVCuring Analysis Characterize Cured Material UVCuring->Analysis End End Analysis->End

Caption: General experimental workflow for UV curing.

Quantitative Data

Currently, there is a lack of specific, publicly available quantitative data on the performance of materials synthesized using this compound as the primary photoinitiator. The efficiency of a photoinitiator is typically evaluated based on several parameters, which would need to be determined experimentally for this specific compound. The table below outlines the key performance indicators that should be measured.

Table 1: Key Performance Indicators for Photoinitiated Polymerization

ParameterDescriptionTypical Units
Photopolymerization Rate The speed at which the monomer is converted to polymer upon UV exposure.% conversion / second
Final Monomer Conversion The maximum percentage of monomer that is converted to polymer.%
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.°C
Tensile Strength The maximum stress that a material can withstand while being stretched or pulled before breaking.MPa
Young's Modulus A measure of the stiffness of an elastic material.GPa
Hardness The resistance of a material to localized plastic deformation such as scratching or indentation.Shore D or Pencil Hardness

Conclusion

This compound holds potential as a photoinitiator for cationic polymerization in materials science, particularly for epoxy-based systems.[2] However, detailed application notes and comprehensive performance data are not yet widely available in the scientific literature. The protocols and data tables provided here serve as a general framework for researchers interested in exploring the use of this compound. Further experimental investigation is required to fully characterize its efficacy as a photoinitiator and to establish its suitability for specific material applications. Researchers are encouraged to use the provided general protocol as a starting point and to systematically evaluate the key performance indicators to build a comprehensive understanding of this system.

References

Application Notes and Protocols: Reactions of 4-Nitrophenyl Phenyl Sulfide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenyl sulfide is a valuable substrate in the study of nucleophilic aromatic substitution (SNAr) reactions. The presence of a nitro group in the para position of the phenyl ring activates the molecule towards attack by nucleophiles, facilitating the displacement of the phenylthio group. Understanding the kinetics and mechanisms of these reactions is crucial for the rational design of synthetic pathways and the development of novel therapeutics and functional materials. This compound serves as a reagent and an intermediate in various chemical syntheses.[1]

This document provides a detailed overview of the reactions of this compound with various nucleophiles, including quantitative data from related systems to infer reactivity, detailed experimental protocols for synthesis and kinetic analysis, and visualizations of the underlying chemical principles.

Reaction Mechanism and Theory

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is generally accepted to be a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the phenylthio group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this step. The nitro group, being a strong electron-withdrawing group, is crucial for stabilizing the negative charge of this intermediate, thereby facilitating its formation.[2][3][4]

  • Leaving Group Departure: The phenylthio group is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific nucleophile, leaving group, and reaction conditions.[5] For many SNAr reactions, the initial nucleophilic attack is the rate-limiting step.[5]

Quantitative Data

SubstrateNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
4-Nitrophenyl Phenyl CarbonatePiperidine80% H₂O / 20% DMSO25.0248
4-Nitrophenyl Phenyl CarbonatePiperazine80% H₂O / 20% DMSO25.0108
4-Nitrophenyl Phenyl CarbonateMorpholine80% H₂O / 20% DMSO25.011.3
S-4-Nitrophenyl ThiobenzoatePiperidine44% Ethanol / H₂O25.0Value not specified, but reaction is rapid

Note: The data for 4-nitrophenyl phenyl carbonate is from a study on the aminolysis of carbonates and thionocarbonates. The reactivity of this compound is expected to follow similar trends based on nucleophile basicity and steric factors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of diaryl sulfides via nucleophilic aromatic substitution.

Materials:

  • 1-Chloro-4-nitrobenzene

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1-chloro-4-nitrobenzene (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a yellow solid.

Protocol 2: Kinetic Analysis of the Reaction of this compound with an Amine Nucleophile (e.g., Piperidine) by UV-Vis Spectrophotometry

This protocol outlines a method for determining the rate of reaction between this compound and an amine nucleophile. The reaction can be monitored by observing the formation of the product or the disappearance of the reactant at a specific wavelength.

Materials:

  • This compound

  • Piperidine (or other amine nucleophile)

  • A suitable solvent (e.g., acetonitrile, dimethyl sulfoxide)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of piperidine in the same solvent at various known concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM).

  • Determination of Analytical Wavelength:

    • Record the UV-Vis spectra of the this compound starting material and the expected product (N-(4-nitrophenyl)piperidine) to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined analytical wavelength and thermostat the cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the this compound stock solution and dilute with the solvent.

    • Initiate the reaction by adding a small, known volume of a piperidine stock solution to the cuvette, ensuring rapid mixing. The final concentration of the amine should be in large excess (at least 10-fold) over the substrate to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with different excess concentrations of piperidine.

    • Plot the calculated k_obs values against the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k) for the reaction.

Visualizations

Signaling Pathway Diagram

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (k1, rate-determining) Products Substituted Product + Phenylthiolate Intermediate->Products Leaving Group Departure (k2, fast)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Measurement cluster_analysis Data Analysis Stock_Substrate Prepare Stock Solution of This compound Mix_Reagents Mix Substrate and Nucleophile in Cuvette Stock_Substrate->Mix_Reagents Stock_Nucleophile Prepare Stock Solutions of Nucleophile (Varying Conc.) Stock_Nucleophile->Mix_Reagents Setup_Spectro Set up UV-Vis Spectrophotometer (Wavelength, Temperature) Setup_Spectro->Mix_Reagents Monitor_Absorbance Record Absorbance vs. Time Mix_Reagents->Monitor_Absorbance Plot1 Plot ln(A∞ - At) vs. Time to get k_obs Monitor_Absorbance->Plot1 Plot2 Plot k_obs vs. [Nucleophile] to get Second-Order Rate Constant (k) Plot1->Plot2

Caption: Workflow for kinetic analysis of SNAr reactions.

Conclusion

The reactions of this compound with nucleophiles are excellent examples of nucleophilic aromatic substitution. The nitro group plays a critical role in activating the aromatic ring towards nucleophilic attack. While specific kinetic data for this substrate is not extensively documented, the provided protocols for synthesis and kinetic analysis, along with data from analogous systems, offer a solid foundation for researchers to explore the reactivity of this versatile compound. The methodologies and principles outlined here are applicable to a broad range of studies in physical organic chemistry, synthetic methodology, and drug discovery.

References

Application Notes and Protocols: Reduction of 4-Nitrophenyl Phenyl Sulfide to an Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 4-nitrophenyl phenyl sulfide to its corresponding amine, 4-aminophenyl phenyl sulfide, is a pivotal transformation in the synthesis of various pharmaceutical and materials science intermediates. This document provides detailed application notes and experimental protocols for several common and effective methods to achieve this conversion. The protocols discussed include reduction using tin(II) chloride (SnCl₂), iron (Fe) powder, sodium dithionite (Na₂S₂O₄), and catalytic hydrogenation. Each method's advantages, limitations, and typical reaction parameters are presented to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

Aromatic amines are essential building blocks in organic synthesis. The reduction of aromatic nitro compounds is a fundamental and widely used method for their preparation due to the ready availability of nitroarenes.[1] 4-Aminophenyl phenyl sulfide, in particular, is a valuable precursor for various applications, including the synthesis of polymers and therapeutic agents. The presence of a sulfide linkage in the target molecule introduces specific challenges, such as the potential for catalyst poisoning in catalytic hydrogenation.[2][3] Therefore, a careful selection of the reduction method is crucial to ensure high yield and purity of the desired product. This document outlines and compares several robust methods for this transformation.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for different methods used in the reduction of nitroarenes to amines. While specific data for this compound is limited in the literature, the presented data is based on analogous reductions of similar aromatic nitro compounds and serves as a strong guideline.

MethodReducing Agent(s)Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference(s) for Similar Reductions
Stannous Chloride SnCl₂·2H₂O / HClEthanol, Ethyl AcetateReflux (e.g., 78)2 - 485 - 95[4][5]
Iron Reduction Fe / NH₄ClEthanol / WaterReflux (e.g., 80)1 - 390 - 98[4][6]
Sodium Dithionite Na₂S₂O₄DMF / Water, Ethanol/Water25 - 701 - 2476 - 95[7]
Catalytic Hydrogenation H₂ / Pd/CEthanol, Methanol25 - 601 - 24Variable[1][8]

Experimental Protocols

Method 1: Reduction using Stannous Chloride (SnCl₂)

This method is highly effective and generally provides clean reactions with high yields for the reduction of aromatic nitro groups.[5] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise.

  • Slowly add concentrated hydrochloric acid (2.0-3.0 eq) to the mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminophenyl phenyl sulfide.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualization of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Nitrophenyl Phenyl Sulfide in Ethanol add_sncl2 Add SnCl2·2H2O start->add_sncl2 add_hcl Add Conc. HCl add_sncl2->add_hcl reflux Reflux for 2-4h add_hcl->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: Workflow for the SnCl₂ reduction of this compound.

Method 2: Reduction using Iron (Fe) Powder

The use of iron powder in the presence of an acid or an ammonium salt is a classic, cost-effective, and environmentally benign method for the reduction of nitroarenes.[6]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-2.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-aminophenyl phenyl sulfide.

  • Purify further if necessary.

Visualization of Logical Relationships:

G reagents Reactants: This compound Fe powder NH4Cl product Product: 4-Aminophenyl phenyl sulfide reagents->product Reduction solvent Solvent: Ethanol/Water solvent->product Reaction Medium conditions Conditions: Reflux conditions->product Drives Reaction byproducts Byproducts: Iron Oxides product->byproducts Separated from

Caption: Key components and relationships in the iron-mediated reduction.

Method 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and versatile reducing agent, often used for its chemoselectivity in the presence of other reducible functional groups.[7]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.

  • Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound.

  • If necessary, add sodium bicarbonate to maintain a basic pH (8-9).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 45-70 °C) for 1-24 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.

Visualization of Signaling Pathway (Reaction Mechanism):

G Na2S2O4 Na2S2O4 SO2_radical •SO2⁻ Na2S2O4->SO2_radical Equilibrium Nitro R-NO2 SO2_radical->Nitro e⁻ transfer Nitroso R-NO Nitro->Nitroso Reduction Hydroxylamine R-NHOH Nitroso->Hydroxylamine Reduction Amine R-NH2 Hydroxylamine->Amine Reduction

Caption: Simplified mechanism of nitro reduction by sodium dithionite.

Method 4: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, the presence of the sulfide moiety in this compound can poison the palladium catalyst, leading to incomplete reaction or requiring higher catalyst loading.[2][3]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Hydrogenation flask

  • Magnetic stirrer and stir bar

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or pressurized) at room temperature or with gentle heating.

  • Monitor the reaction by TLC or by hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product.

  • Purify as necessary.

Note on Catalyst Poisoning: The sulfur atom in the substrate can deactivate the palladium catalyst. If the reaction is sluggish or incomplete, increasing the catalyst loading or using a more poison-resistant catalyst may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle concentrated acids and organic solvents with care.

  • Catalytic hydrogenation with hydrogen gas should be performed with appropriate safety measures in place due to the flammability of hydrogen. Pd/C can be pyrophoric and should be handled with care, especially when dry.

Conclusion

The reduction of this compound to 4-aminophenyl phenyl sulfide can be accomplished through various methods, each with its own set of advantages and disadvantages. The choice of method will depend on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule. For general laboratory scale, the stannous chloride and iron-based methods are often reliable and high-yielding. Sodium dithionite offers a mild alternative, while catalytic hydrogenation, though potentially efficient, requires consideration of catalyst poisoning. The protocols provided herein serve as a comprehensive guide for researchers to perform this important synthetic transformation.

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of Aryl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl sulfides is of significant interest in medicinal chemistry and materials science due to the prevalence of the thioether linkage in a wide array of biologically active compounds and functional materials. Copper-catalyzed cross-coupling reactions have emerged as a robust and versatile method for the formation of carbon-sulfur (C-S) bonds, offering a valuable alternative to palladium-catalyzed systems. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. This document provides detailed protocols and application notes for the synthesis of diaryl sulfides via a copper-catalyzed cross-coupling reaction. While the specific use of 4-Nitrophenyl phenyl sulfide as a sulfur source in copper-catalyzed reactions is not widely documented, the following protocols for the coupling of aryl iodides with thiophenols are representative of general and efficient copper-catalyzed methodologies for aryl sulfide synthesis.

Reaction Principle

The copper-catalyzed synthesis of aryl sulfides generally proceeds via a catalytic cycle that couples an aryl halide with a thiol. A plausible mechanism involves the coordination of the thiolate to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired aryl sulfide and regenerates the active Cu(I) catalyst.[1] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and substrate scope.

Mandatory Visualizations

Reaction_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuSAr [Cu(I)-SAr]- CuI->CuSAr + Ar'SH, Base CuIII_intermediate Ar-Cu(III)-SAr      |      I CuSAr->CuIII_intermediate + Ar-I (Oxidative Addition) CuIII_intermediate->CuI ArSAr Aryl Sulfide (Product) CuIII_intermediate->ArSAr Reductive Elimination Product_out ArSAr->Product_out Product ArI Aryl Iodide ArI->CuSAr ArSH Thiophenol ArSH->CuI Base Base Base->CuI

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of aryl sulfides.

Experimental_Workflow start Start reagents Combine Aryl Iodide, Thiophenol, CuI, Ligand, and Base in a Reaction Vessel start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat the Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress by TLC/GC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize the Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for aryl sulfide synthesis.

Logical_Relationships Catalyst Copper(I) Catalyst (e.g., CuI) Product Aryl Sulfide Catalyst->Product Catalyzes Substrate1 Aryl Halide (e.g., Aryl Iodide) Substrate1->Product Provides Aryl Group Substrate2 Sulfur Source (e.g., Thiophenol) Substrate2->Product Provides Thio Group Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Activates Thiol Ligand Ligand (Optional) (e.g., 1,10-Phenanthroline) Ligand->Catalyst Stabilizes/Activates Solvent Solvent (e.g., Toluene, DMF) Solvent->Product Reaction Medium

References

Synthesis and Application of 4-Nitrophenyl Derivatives for High-Throughput Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

This document provides detailed protocols for the synthesis of key 4-nitrophenyl (pNP) derivatives and their application in colorimetric enzyme assays. These chromogenic substrates are invaluable tools for high-throughput screening (HTS) and kinetic analysis of enzymes central to various physiological processes. The methodologies outlined herein are tailored for researchers and scientists in drug development, offering robust and reproducible procedures for generating and utilizing these critical reagents.

Introduction

4-Nitrophenyl derivatives serve as versatile substrates for a wide range of enzymes. Upon enzymatic cleavage, they release 4-nitrophenol, a chromophore that exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance at 405 nm. The intensity of this color is directly proportional to the enzymatic activity, providing a simple and sensitive method for quantifying enzyme kinetics. This principle is widely applied in assays for enzymes such as alkaline phosphatase (ALP), acetylcholinesterase (AChE), and β-glucuronidase (GUS), which are implicated in diverse signaling pathways and disease processes.

Alkaline Phosphatase (ALP) is a ubiquitous enzyme involved in dephosphorylation reactions and plays a crucial role in the Wnt/β-catenin signaling pathway, which is fundamental in embryonic development and cancer.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine at cholinergic synapses, thereby terminating nerve impulses.

β-Glucuronidase (GUS) is involved in the body's detoxification process, specifically in the glucuronidation pathway, where it can reactivate previously neutralized xenobiotics and endogenous compounds.

This document details the synthesis of 4-nitrophenyl phosphate (pNPP), 4-nitrophenyl acetate (pNPA), and 4-nitrophenyl-β-D-glucuronide (pNPG), the respective substrates for ALP, AChE, and GUS. Furthermore, it provides optimized protocols for performing enzyme assays in a 96-well plate format, suitable for HTS applications.

Synthesis of 4-Nitrophenyl Derivatives

A general workflow for the chemical synthesis of 4-nitrophenyl derivatives involves the reaction of 4-nitrophenol with an appropriate activating group, followed by purification.

cluster_synthesis General Synthesis Workflow pNP 4-Nitrophenol Reaction Reaction pNP->Reaction Reagent Activating Reagent (e.g., Phosphorylating, Acetylating, Glycosylating Agent) Reagent->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization/ Chromatography) Crude->Purification Pure Pure 4-Nitrophenyl Derivative Purification->Pure

Caption: General workflow for the synthesis of 4-nitrophenyl derivatives.

Quantitative Data for Synthesis
DerivativeStarting MaterialsYield (%)Purity (%)
4-Nitrophenyl phosphatep-Nitrophenol, Phosphorus oxychloride~60>98
4-Nitrophenyl acetateSodium p-nitrophenolate, Acetic anhydride90.6[1]>98
4-Nitrophenyl-β-D-glucuronideAcetobromo-α-D-glucuronic acid methyl ester, p-NitrophenolVariable>98
Experimental Protocols for Synthesis

1. Synthesis of 4-Nitrophenyl Phosphate (Disodium Salt)

This protocol is adapted from a patented method and involves the phosphorylation of p-nitrophenol followed by salt formation.[2]

Materials:

  • p-Nitrophenol

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ethanol

  • Acetone

Procedure:

  • In a three-necked flask, dissolve p-nitrophenol in pyridine.

  • Cool the mixture to 10-15°C.

  • Slowly add phosphorus oxychloride dropwise while maintaining the temperature.

  • Stir the reaction mixture for 6-10 hours.

  • Filter the resulting slurry and wash the filter cake with toluene.

  • Distill the filtrate to obtain the intermediate product.

  • Cool the intermediate to -5 to -15°C and slowly add water while stirring.

  • Allow the reaction to slowly return to room temperature.

  • Dissolve the resulting 4-nitrophenyl phosphoric acid in a 1:1 ethanol:water solution.

  • Add an equal volume of acetone and cool to -20°C to precipitate the disodium salt.

  • Collect the white solid by centrifugation and dry under vacuum.[2]

Purification:

  • Recrystallize the crude product from an acetone/water mixture (e.g., 5:1) to obtain the purified disodium p-nitrophenylphosphate.[3]

2. Synthesis of 4-Nitrophenyl Acetate

This protocol describes the acetylation of sodium p-nitrophenolate.[1]

Materials:

  • p-Nitrochlorobenzene

  • Sodium hydroxide (NaOH)

  • Acetic anhydride

Procedure:

  • Prepare sodium p-nitrophenolate by the hydroxylation of p-nitrochlorobenzene under pressure (0.3 MPa) at 140°C for 10 hours with a molar ratio of sodium hydroxide to p-nitrochlorobenzene of 2.5.[1]

  • Synthesize p-nitrophenyl acetate by the acetylation of the prepared sodium p-nitrophenolate with acetic anhydride.[1]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation and filtration.

Purification:

  • The crude 4-nitrophenyl acetate can be purified by recrystallization from a suitable solvent like ethanol.

3. Synthesis of p-Nitrophenyl-β-D-glucuronide

This synthesis is based on the Koenigs-Knorr reaction, a classical method for glycoside formation.[4]

Materials:

  • Acetobromo-α-D-glucuronic acid methyl ester (glycosyl donor)

  • p-Nitrophenol (glycosyl acceptor)

  • Silver carbonate or other suitable promoter (e.g., mercuric cyanide, cadmium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the acetobromo-α-D-glucuronic acid methyl ester and p-nitrophenol in the anhydrous solvent.

  • Add the promoter (e.g., silver carbonate) to the mixture.

  • Stir the reaction at room temperature until TLC indicates the consumption of the starting materials.

  • Filter the reaction mixture to remove the insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting protected glucuronide is then deprotected (e.g., using sodium methoxide in methanol for deacetylation) to yield the final product.

Purification:

  • The crude product is typically purified by column chromatography on silica gel.

Enzyme Assays Using 4-Nitrophenyl Derivatives

The enzymatic hydrolysis of 4-nitrophenyl substrates can be monitored spectrophotometrically in a 96-well plate format, allowing for high-throughput analysis.

cluster_assay General Enzyme Assay Workflow Prepare Prepare Reagents (Buffer, Substrate, Enzyme) Plate Add Reagents to 96-Well Plate Prepare->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Read Read Absorbance at 405 nm Incubate->Read Analyze Data Analysis Read->Analyze

Caption: General workflow for a 96-well plate based enzyme assay.

Quantitative Data for Enzyme Kinetics
EnzymeSubstrateKmVmax
Alkaline Phosphatase (Calf Intestine)4-Nitrophenyl phosphate7.6 x 10⁻⁴ M (in 50 mM Tris-HCl, pH 11, 37°C)[5][6]3.12 µmoles/min/unit (in 50 mM Tris-HCl, pH 11, 37°C)[5][6]
Alkaline Phosphatase (Calf Intestine)4-Nitrophenyl phosphate4.0 x 10⁻⁴ M (in 100 mM Glycine-NaOH, pH 9.5, 37°C)[5][6]1.6 µmoles/min/unit (in 100 mM Glycine-NaOH, pH 9.5, 37°C)[5][6]
AcetylcholinesteraseAcetylthiocholine~8 x 10⁻⁵ M[7]-
β-Glucosidase (Trichoderma reesei)p-Nitrophenyl-β-D-glucopyranoside0.19 mM[8]29.67 µmol/min/mg[8]
β-Glucuronidasep-Nitrophenyl-β-D-glucuronide~0.22 mM[9]-
Experimental Protocols for Enzyme Assays

1. Alkaline Phosphatase (ALP) Assay

This protocol is for determining ALP activity in a 96-well plate format.[8][10][11][12][13][14][15]

Materials:

  • 96-well clear flat-bottom microplate[13]

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 1 mg/mL in assay buffer)

  • Assay Buffer (e.g., 1.0 M Diethanolamine, pH 9.8, containing 0.5 mM MgCl₂)[14]

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • Stop Solution (e.g., 3 N NaOH)[14]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well containing 50 µL of the dilution buffer without the enzyme.[13]

  • Initiate the reaction by adding 100 µL of the freshly prepared pNPP substrate solution to each well.[11]

  • Incubate the plate at 37°C for 15-30 minutes. Protect the plate from light during incubation.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.[13]

  • Measure the absorbance at 405 nm using a microplate reader.

2. Acetylcholinesterase (AChE) Assay

This assay uses acetylthiocholine as the substrate and DTNB (Ellman's reagent) to detect the product, thiocholine.[16][17][18][19]

Materials:

  • 96-well clear flat-bottom microplate[17]

  • Phosphate Buffer (0.1 M, pH 8.0)[17]

  • DTNB Solution (10 mM in phosphate buffer)[17]

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)[17]

  • AChE Solution (e.g., 1 U/mL in phosphate buffer)[17]

  • Microplate reader capable of kinetic measurements at 412 nm[17]

Procedure:

  • To each well, add 140 µL of Phosphate Buffer, 10 µL of AChE solution, and 10 µL of DTNB solution. For a blank, use buffer instead of the enzyme solution.[17]

  • Pre-incubate the plate for 10 minutes at 25°C.[17]

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.[17]

  • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes in a microplate reader.[17]

  • Calculate the rate of reaction (change in absorbance per minute).

3. β-Glucuronidase (GUS) Assay

This protocol is for measuring GUS activity using p-nitrophenyl-β-D-glucuronide in a 96-well plate.[20][21][22]

Materials:

  • 96-well clear flat-bottom microplate

  • p-Nitrophenyl-β-D-glucuronide (pNPG) substrate solution

  • Assay Buffer (e.g., 0.1 M Acetate Buffer, pH 4.5-7.0 depending on the enzyme source)[20]

  • Enzyme sample

  • Stop Solution (e.g., 0.1 M NaOH)[22]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Add 185 µL of Assay Buffer and 10 µL of the β-glucuronidase solution to each well.[20]

  • Pre-incubate the plate at 37°C for 30 minutes.[20]

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution.[20]

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding 100 µL of Stop Solution.[22]

  • Measure the absorbance at 405 nm using a microplate reader.[20]

Signaling Pathways

Alkaline Phosphatase and the Wnt/β-catenin Pathway

Alkaline phosphatase has been implicated in the regulation of the Wnt/β-catenin signaling pathway. In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.

cluster_wnt Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dsh->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates Proteasome Proteasome betaCatenin->Proteasome degraded by Nucleus Nucleus betaCatenin->Nucleus translocates to TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression activates

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.

Acetylcholinesterase in Cholinergic Synapse

Acetylcholinesterase plays a critical role in terminating neurotransmission at the cholinergic synapse by hydrolyzing acetylcholine.

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (contains Acetylcholine) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft releases Acetylcholine AChReceptor Acetylcholine Receptor SynapticCleft->AChReceptor Acetylcholine binds to AChE Acetylcholinesterase (AChE) SynapticCleft->AChE Acetylcholine hydrolyzed by Postsynaptic Postsynaptic Neuron AChReceptor->Postsynaptic triggers signal in Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Presynaptic reuptake

Caption: Role of Acetylcholinesterase at the cholinergic synapse.

β-Glucuronidase in the Detoxification Pathway

β-Glucuronidase is involved in Phase II of detoxification, where it can reverse the glucuronidation of various compounds.

cluster_detox Glucuronidation and Detoxification Xenobiotic Xenobiotic/ Endogenous Compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Xenobiotic->PhaseI Intermediate Intermediate Metabolite PhaseI->Intermediate PhaseII Phase II Metabolism (Glucuronidation) Intermediate->PhaseII Glucuronide Glucuronide Conjugate (Water-soluble) PhaseII->Glucuronide Excretion Excretion (Urine, Bile) Glucuronide->Excretion betaGlucuronidase β-Glucuronidase (GUS) Glucuronide->betaGlucuronidase deconjugation by betaGlucuronidase->Xenobiotic reactivates

Caption: Role of β-Glucuronidase in the glucuronidation detoxification pathway.

References

Application Note: 4-Nitrophenyl Phenyl Sulfide in Photoinitiated Cationic Epoxide Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photoinitiated cationic polymerization is a powerful technique for the rapid curing of epoxide-containing formulations, finding applications in coatings, adhesives, and 3D printing. The process relies on photoinitiators that, upon irradiation with UV or visible light, generate a strong acid capable of initiating the ring-opening polymerization of epoxides. While various onium salts, such as diaryliodonium and triarylsulfonium salts, are commonly employed as photoinitiators, the exploration of novel initiating systems is an active area of research. This document explores the potential application of 4-Nitrophenyl phenyl sulfide in this context.

Photoinitiation and Polymerization Mechanism

While direct photoinitiation by this compound in cationic epoxide polymerization is not extensively documented, a proposed mechanism involves its interaction with other components in the formulation, such as onium salts, to modulate the polymerization process. It has been observed that the addition of diaryl sulfides can have a retarding effect on the photopolymerizations of epoxides initiated by onium salts.[1] This is thought to occur through the formation of sulfonium salt intermediates.[1]

The general mechanism for photoinitiated cationic ring-opening polymerization of epoxides using a standard photoinitiator (e.g., a triarylsulfonium salt) proceeds as follows:

  • Photoinitiation: Upon UV irradiation, the photoinitiator undergoes photolysis to generate a Brønsted acid (a strong protonic acid).

  • Initiation: The generated acid protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack.

  • Propagation: A monomer molecule attacks the protonated epoxide, leading to ring-opening and the formation of a new cationic species. This process repeats, propagating the polymer chain.

  • Termination and Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with nucleophiles or chain transfer to other molecules.

The proposed role of this compound would be to influence the concentration and reactivity of the cationic species, thereby affecting the overall rate and properties of the resulting polymer.

Photoinitiation_Pathway cluster_initiation Photoinitiation cluster_polymerization Polymerization cluster_modulation Modulation PI Photoinitiator (e.g., Triarylsulfonium Salt) Acid Brønsted Acid (H+) PI->Acid Photolysis UV UV Light UV->PI Epoxide Epoxide Monomer Acid->Epoxide Initiation Activated_Epoxide Activated Epoxide Epoxide->Activated_Epoxide Growing_Chain Propagating Polymer Chain Activated_Epoxide->Growing_Chain Propagation Growing_Chain->Epoxide Polymer Crosslinked Polymer Growing_Chain->Polymer Termination NPPS This compound Intermediate Sulfonium Intermediate NPPS->Intermediate Interaction with cationic species Intermediate->Growing_Chain Retardation

Caption: Proposed mechanism of photoinitiated cationic epoxide polymerization and the potential modulatory role of this compound.

Experimental Protocols

The following protocols describe a general methodology for investigating the effect of this compound on the photoinitiated cationic polymerization of a common epoxide monomer, such as 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (EEC).

Materials:

  • 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (EEC)

  • (4-Methoxyphenyl)phenyliodonium hexafluoroantimonate (photoinitiator)

  • This compound

  • Anhydrous dichloromethane (solvent, if required)

Protocol 1: Sample Preparation

  • Prepare a stock solution of the photoinitiator (e.g., 1% w/w) in the epoxide monomer (EEC).

  • Create a series of formulations by adding varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the photoinitiator) to the photoinitiator/epoxide stock solution.

  • Ensure complete dissolution of all components, using gentle heating or sonication if necessary. Prepare a control sample containing only the photoinitiator and epoxide monomer.

Caption: General experimental workflow for sample preparation and analysis.

Protocol 2: Photopolymerization

  • Apply a thin film of each formulation onto a suitable substrate (e.g., glass slide, KBr pellet for IR analysis).

  • Expose the samples to a UV light source (e.g., a medium-pressure mercury lamp) with a defined intensity and wavelength.

  • Monitor the polymerization process in real-time using techniques such as Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy by observing the decrease in the epoxide ring absorbance band (typically around 790 cm⁻¹).

Protocol 3: Characterization of Cured Polymers

  • Conversion: Calculate the epoxide conversion from the RT-FTIR data.

  • Gel Fraction: Determine the insoluble gel fraction by solvent extraction to assess the degree of crosslinking.

  • Thermal Properties: Analyze the thermal stability and glass transition temperature (Tg) of the cured polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Mechanical Properties: Evaluate the hardness, adhesion, and flexibility of the cured films using standard techniques such as pencil hardness, cross-hatch adhesion, and bend tests.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in tables for clear comparison between the different formulations.

Table 1: Photopolymerization Kinetics

FormulationConcentration of this compound (mol%)Time to 50% Conversion (s)Final Epoxide Conversion (%)
Control0
F10.1
F20.5
F31.0
F42.0

Table 2: Properties of Cured Polymers

FormulationGel Fraction (%)Glass Transition Temperature (Tg, °C)Pencil HardnessAdhesion (ASTM D3359)
Control
F1
F2
F3
F4

While this compound is not a primary photoinitiator for cationic epoxide polymerization, its use as an additive may offer a means to control and modify the polymerization kinetics and the final properties of the cured material. The protocols outlined here provide a framework for systematically investigating these effects. Further research is needed to fully elucidate the mechanism of interaction and to explore the potential benefits of incorporating such sulfides in photoinitiated cationic polymerization systems.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Nitrophenyl Phenyl Sulfide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Nitrophenyl phenyl sulfide by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is a yellow crystalline solid.[1] The reported melting point is typically in the range of 52-55 °C.[2][3]

Q2: What are some suitable starting solvents for the recrystallization of this compound?

Q3: What are the potential impurities in a synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as 4-nitrochlorobenzene and thiophenol. Another potential impurity is 4-nitrophenol, which can form through hydrolysis.[4] Side products like bis(4-nitrophenyl) sulfide could also be present.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (52-55 °C) is a good indicator of purity.[2][3]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any residual impurities.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable. The amount of solvent is insufficient.Try a different solvent or a mixed solvent system. Increase the volume of the hot solvent incrementally until the solid dissolves.
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound's solubility limit is exceeded too quickly. The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by boiling off some of the solvent. Cool the solution slowly, first at room temperature and then in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
The yield of crystals is very low. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[5]
The crystals are discolored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.[5]

Quantitative Data

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound952-97-6231.2752-55[2][3]Yellow crystalline solid[1]
4-Nitrophenol (potential impurity)100-02-7139.11113-114Colorless to pale yellow crystals
bis(4-nitrophenyl) sulfide (potential impurity)1223-31-0276.27158-161Orange flaky crystals

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The solvent choice and volumes may need to be optimized based on the initial purity of the compound.

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 50 mg) in a test tube.

  • Add a few drops of ethanol and heat gently. If the solid dissolves, ethanol is a potentially suitable solvent.

  • If the solid is very soluble in cold ethanol, a mixed solvent system may be better. In a separate test tube, dissolve a small amount of the crude solid in a minimal amount of hot ethanol. Add water or hexane dropwise until the solution becomes cloudy. If the cloudiness disappears upon gentle heating, this mixed solvent system is promising.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate or in a water bath. Use the minimum amount of hot solvent required to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal yield.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis Crude_Solid Crude 4-Nitrophenyl phenyl sulfide Solvent_Selection Select Solvent (e.g., Ethanol) Crude_Solid->Solvent_Selection Dissolution Dissolve in Minimal Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Gravity Filtration Dissolution->Hot_Filtration If no decolorization Decolorization->Hot_Filtration Crystallization Cool Slowly to Form Crystals Hot_Filtration->Crystallization Vacuum_Filtration Isolate Crystals (Vacuum Filtration) Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Crystals Pure 4-Nitrophenyl phenyl sulfide Drying->Pure_Crystals Analysis Purity & Identity Check (MP, TLC, NMR) Pure_Crystals->Analysis

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Common side products in the synthesis of 4-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrophenyl phenyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common laboratory-scale method, involving the reaction of a 4-halonitrobenzene (typically 4-chloronitrobenzene or 4-fluoronitrobenzene) with thiophenol in the presence of a base. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the thiophenolate anion.

  • Ullmann Condensation: This method involves a copper-catalyzed reaction between a 4-halonitrobenzene and thiophenol. While effective, it often requires higher temperatures and specific ligands to be efficient.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The primary side products in the synthesis of this compound include:

  • Bis(4-nitrophenyl) sulfide: This can form if the initially formed product reacts with another equivalent of the sulfide source, or if sodium sulfide is used as the sulfur source.

  • Diphenyl disulfide: This is a common side product resulting from the oxidation of thiophenol, especially in the presence of a base and atmospheric oxygen.

  • Unreacted Starting Materials: Residual 4-halonitrobenzene and thiophenol are common impurities.

  • 4,4'-Dinitrobiphenyl: In the case of Ullmann condensation, the homocoupling of the aryl halide can lead to the formation of this biphenyl derivative.

Q3: How can I minimize the formation of diphenyl disulfide?

A3: To minimize the formation of diphenyl disulfide, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation of the highly reactive thiophenolate anion by atmospheric oxygen. Additionally, adding the base to the thiophenol just before the addition of the 4-halonitrobenzene can reduce the time the thiophenolate is exposed to potential oxidants.

Q4: I am observing a significant amount of bis(4-nitrophenyl) sulfide. What could be the cause?

A4: The formation of bis(4-nitrophenyl) sulfide is more likely when using a generic sulfide source like sodium sulfide, which can react with two molecules of 4-chloronitrobenzene. When using thiophenol, its formation is less common but can occur if reaction conditions are harsh or if there is an issue with stoichiometry. Using a slight excess of the 4-halonitrobenzene relative to thiophenol can help to minimize this.

Q5: My reaction is not proceeding to completion. What are some troubleshooting steps?

A5: If your reaction is sluggish or incomplete, consider the following:

  • Base Strength: Ensure the base you are using is strong enough to deprotonate the thiophenol effectively. Common bases include potassium carbonate, sodium hydroxide, or potassium hydroxide.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often effective for SNAr reactions as it can help to solvate the cation and leave the anion more nucleophilic.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to more side products.

  • Leaving Group: 4-Fluoronitrobenzene is generally more reactive than 4-chloronitrobenzene in SNAr reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Use a more reactive leaving group (F instead of Cl). - Ensure the use of a suitable polar aprotic solvent (e.g., DMF, DMSO). - Confirm the base is sufficiently strong and anhydrous.
Formation of significant side products.- Optimize stoichiometry; avoid a large excess of thiophenol. - Conduct the reaction under an inert atmosphere to prevent disulfide formation.
High levels of Diphenyl disulfide impurity Oxidation of thiophenol.- Rigorously exclude air from the reaction by using an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Add the base to the thiophenol immediately before adding the aryl halide.
Presence of Bis(4-nitrophenyl) sulfide Reaction of the product with the sulfide source.- This is more common with Na₂S. If using this reagent, carefully control stoichiometry. - When using thiophenol, ensure accurate measurement of reagents.
Unreacted 4-halonitrobenzene in the final product Insufficient reaction time or temperature.- Increase reaction time and/or temperature. - Consider using a slight excess of thiophenol (be mindful of potential disulfide formation).
Unreacted thiophenol in the final product Insufficient 4-halonitrobenzene or base.- Ensure the 4-halonitrobenzene is the limiting reagent if desired. - A basic wash during workup can help remove unreacted thiophenol.
Formation of 4,4'-dinitrobiphenyl (Ullmann) Homocoupling of the aryl halide.- Use a suitable ligand to promote the desired cross-coupling over homocoupling. - Optimize the copper catalyst source and reaction temperature.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add thiophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate, 1.2 eq) to the solution and stir for 15-20 minutes at room temperature to form the potassium thiophenolate.

  • Add 4-chloronitrobenzene (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent Molar Ratio Typical Yield (%) Key Side Products (%)
4-Chloronitrobenzene1.0585-95Diphenyl disulfide (2-5%) Unreacted starting materials (1-3%)
Thiophenol1.0
Potassium Carbonate1.2

Note: Yields and side product percentages are approximate and can vary based on specific reaction conditions.

Visualizations

Synthesis_Pathway Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate + Base Base Base (e.g., K2CO3) ArylHalide 4-Chloronitrobenzene Product This compound ArylHalide->Product Thiophenolate->Product + 4-Chloronitrobenzene (SNAr) Disulfide Diphenyl disulfide Thiophenolate->Disulfide + O2 BisSulfide Bis(4-nitrophenyl) sulfide Thiophenolate->BisSulfide Product->BisSulfide + Thiophenolate (Side Reaction) Air O2 (Air) Air->Disulfide

Caption: Reaction scheme for the synthesis of this compound and common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Product (TLC, GC-MS, NMR) Start->Check_Reaction Identify_Impurity Identify Major Impurity Check_Reaction->Identify_Impurity Disulfide_Impurity High Diphenyl Disulfide Content? Identify_Impurity->Disulfide_Impurity Yes BisSulfide_Impurity High Bis(4-nitrophenyl) sulfide Content? Identify_Impurity->BisSulfide_Impurity No Inert_Atmosphere Solution: Use Inert Atmosphere (N2/Ar) & Degassed Solvents Disulfide_Impurity->Inert_Atmosphere Unreacted_SM_Impurity High Unreacted Starting Material Content? BisSulfide_Impurity->Unreacted_SM_Impurity No Optimize_Stoichiometry Solution: Check Stoichiometry BisSulfide_Impurity->Optimize_Stoichiometry Increase_Conditions Solution: Increase Reaction Time/Temperature or Change Solvent/Base Unreacted_SM_Impurity->Increase_Conditions Purify Purify Product (Chromatography/Recrystallization) Inert_Atmosphere->Purify Optimize_Stoichiometry->Purify Increase_Conditions->Purify

Caption: A troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Copper-Catalyzed S-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed S-arylation (also known as the Ullmann C-S coupling reaction). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important C-S bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the copper-catalyzed S-arylation reaction?

Copper-catalyzed S-arylation is a cross-coupling reaction that forms a carbon-sulfur bond between a thiol (or another sulfur nucleophile) and an aryl halide to produce an aryl sulfide. This reaction is a key method for synthesizing organosulfur compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1]

Q2: What are the advantages of using copper over palladium for C-S coupling?

While palladium catalysts are highly effective, copper offers several advantages. Copper is significantly more abundant and less expensive than palladium.[2] Additionally, copper-catalyzed reactions can sometimes be performed under milder conditions and may exhibit different reactivity and functional group tolerance, providing a valuable alternative for challenging synthetic routes.[2]

Q3: What is the active catalytic species in these reactions?

The active catalytic species is generally considered to be a Cu(I) complex.[3][4] Reactions often start with a Cu(I) salt like CuI, CuCl, or CuBr. If a Cu(II) salt (e.g., Cu(OAc)₂) or Cu(0) is used, the reaction conditions must facilitate the in-situ generation of the active Cu(I) species.[3][4] The thiol substrate itself can aid in the reduction of Cu(II) to Cu(I).[5]

Q4: How sensitive is the reaction to air and moisture?

The sensitivity depends on the specific protocol. Traditionally, Ullmann-type reactions require an inert atmosphere (Nitrogen or Argon) and anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[3] Thiols are susceptible to oxidative dimerization to form disulfides, a common side product that is exacerbated by the presence of oxygen.[1] However, some modern protocols have been developed to be more robust and can even be performed in water or under aerobic conditions, although this is system-dependent.[6][7] For troubleshooting, starting with dry reagents under an inert atmosphere is recommended.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of copper-catalyzed S-arylation reactions.

Problem 1: Low to No Product Yield

Q: My reaction shows very low conversion of the starting material. What should I check first?

A: Low conversion is a common issue that can stem from several factors. A systematic approach is best. First, verify the quality of your reagents and then scrutinize the reaction parameters. Inefficient catalyst turnover and catalyst poisoning are frequent culprits in C-S coupling.[1][3][8]

  • Inactive Catalyst : The copper source may be of poor quality or oxidized. The strong coordinating properties of sulfur compounds can also poison the catalyst.[1][8]

    • Solution : Use a fresh, high-purity copper(I) salt (e.g., CuI).[3][4] Ensure reagents, especially the thiol, are pure, as impurities can inhibit catalysis.

  • Inappropriate Ligand : The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. A suboptimal ligand can lead to poor or no reactivity.[3]

    • Solution : Screen a variety of ligands. Common effective ligands for C-S coupling include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids.[3] Ligand-free systems have been reported, but they are often less general.[8][9][10]

  • Suboptimal Base or Solvent : The base is critical for deprotonating the thiol, while the solvent can dramatically influence catalyst solubility and reactivity.[3][11]

    • Solution : Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] Test a range of anhydrous polar aprotic solvents such as DMF, DMSO, Dioxane, or Toluene.[3][9]

  • Incorrect Temperature : The reaction may require higher temperatures to proceed effectively, but excessively high temperatures can cause substrate decomposition or promote side reactions.

    • Solution : Gradually increase the reaction temperature, for example, in 20 °C increments (e.g., 80 °C, 100 °C, 120 °C).[4]

Problem 2: Significant Side Product Formation

Q: I'm getting my product, but also significant impurities. What are the likely side reactions?

A: The most common side products in S-arylation are disulfides (from thiol oxidation) and hydrodehalogenation of the aryl halide.

  • Disulfide Formation : Thiols can be easily oxidized to form disulfide bonds (R-S-S-R), especially in the presence of air/oxygen.[1] This depletes the sulfur nucleophile and reduces the yield of the desired product.

    • Solution : Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3] Degas the solvent thoroughly before use. Lowering the reaction temperature may also help minimize this side reaction.

  • Hydrodehalogenation : This is the reduction of the aryl halide starting material (Ar-X → Ar-H).

    • Solution : This side reaction can sometimes be suppressed by changing the solvent or the ligand. The choice of base can also play a role.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various components on the reaction outcome.

Table 1: Effect of Ligand on Copper-Catalyzed C-X Coupling Yield

Copper SourceLigandBaseSolventTemp (°C)Yield (%)Coupling Type
CuI8-hydroxyquinolineK₂CO₃DMF130-140GoodC-N
CuIDipivaloylmethane--MildExcellentC-N
CuIPyrrole-ol---GoodC-N (Sterically hindered)
CuINoneK₂CO₃DMSO10063-88C-S
CuCltrans-1,2-diaminocyclohexane-Water-OptimalC-S

Note: Direct comparative data for S-arylation is sparse in single reports. This table includes effective ligands from various Ullmann-type reactions to provide a starting point for ligand screening.[2][6][9][12]

Table 2: Effect of Base and Solvent on a Ligand-Free S-Arylation Reaction

Reaction: Iodobenzene + Thiophenol → Diphenyl Thioether

Copper Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
CuI (2.5)K₂CO₃ (2.0)NMP1203>98
CuI (2.5)K₂CO₃ (2.0)DMF1203>98
CuI (2.5)K₂CO₃ (2.0)DMA1203>98
CuI (2.5)NEt₃ (neat)None1203>98
CuI (0.05)K₂CO₃ (1.7)DMSO1006-7.563-88

Data compiled from multiple sources to show general trends.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed S-Arylation

This protocol provides a general starting point for the coupling of an aryl halide and a thiol.[4]

  • Reagents and Materials :

    • Aryl halide (1.0 mmol)

    • Thiol (1.2 mmol)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Ligand (e.g., 1,10-phenanthroline) (0.1 mmol, 10 mol%)

    • Base (e.g., K₂CO₃) (2.0 mmol)

    • Anhydrous, degassed solvent (e.g., Dioxane or Toluene) (3-5 mL)

    • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Reaction Setup :

    • To the reaction vessel, add the CuI, ligand, and base.

    • Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Under the inert atmosphere, add the aryl halide and the thiol.

    • Add the anhydrous, degassed solvent via syringe.

    • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).

  • Monitoring and Work-up :

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Protocol 2: Microscale Screening for Reaction Optimization

This protocol allows for the rapid and systematic optimization of ligands, bases, and solvents.[3]

  • Array Setup : Use an array of small, oven-dried reaction vials (e.g., 1 mL vials in a 24-well plate).

  • Constant Reagents : To each vial, add the aryl halide, thiol, and copper source (e.g., 5-10 mol%).

  • Variable Addition :

    • Ligand Screen : To each row of vials, add a different ligand (10-20 mol%) while keeping the base and solvent constant.

    • Base Screen : To each row of vials, add a different base (2.0 equiv.) while keeping the optimal ligand and a single solvent constant.

    • Solvent Screen : To each row of vials, add a different anhydrous solvent while keeping the optimal ligand and base constant.

  • Reaction and Analysis :

    • Seal the plate with a cap mat and place it on a heated shaker block at the desired temperature.

    • After a set time (e.g., 12-24 hours), cool the plate and quench the reactions.

    • Analyze the conversion/yield in each vial using high-throughput analysis like LC-MS to identify the optimal conditions.

Visualizations

G A 1. Add Cu Catalyst, Ligand & Base to Flask B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Degassed Anhydrous Solvent B->C D 4. Add Aryl Halide & Thiol C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction (TLC/GC/LC-MS) E->F G 7. Cool Reaction to Room Temperature F->G H 8. Aqueous Workup & Extraction G->H I 9. Purification (e.g., Column Chromatography) H->I

Caption: General experimental workflow for copper-catalyzed S-arylation.

G Start Problem: Low or No Yield CheckReagents Are Reagents High Purity & Anhydrous? Start->CheckReagents Start Here CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Reagents Use Fresh Cu(I) Source Verify Purity of Thiol/Aryl Halide Ensure Base is Anhydrous CheckReagents->Sol_Reagents No SideReactions Are Side Products Observed? CheckConditions->SideReactions Yes Sol_Conditions Screen Ligands (e.g., DMEDA, Phenanthroline) Screen Solvents (e.g., Toluene, Dioxane, DMF) Screen Bases (e.g., K2CO3, Cs2CO3) Increase Temperature Systematically CheckConditions->Sol_Conditions No Sol_SideReactions To Reduce Disulfide: - Ensure Inert Atmosphere - Degas Solvents To Reduce Decomposition: - Lower Reaction Temperature SideReactions->Sol_SideReactions Yes

References

Challenges in the synthesis of diaryl sulfides and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diaryl Sulfides

Welcome to the technical support center for the synthesis of diaryl sulfides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of diaryl sulfides.

Question 1: I am getting a low yield in my palladium-catalyzed C-S cross-coupling reaction. What are the potential causes and how can I improve it?

Answer:

Low yields in palladium-catalyzed diaryl sulfide synthesis are a common issue and can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is crucial for an efficient reaction.

    • Problem: The chosen ligand may not be suitable for the specific substrates, leading to slow catalysis or catalyst decomposition. Thiolates and thioethers can act as catalyst poisons.[1]

    • Solution: Screen different ligands. Bulky, electron-rich phosphine ligands like Xantphos or CyPF-t-Bu have shown high turnover numbers and good functional group tolerance.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]

  • Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction outcome.

    • Problem: The reaction temperature might be too low for the activation of less reactive aryl halides (e.g., chlorides) or too high, leading to catalyst decomposition or side reactions. The base might not be strong enough to deprotonate the thiol or may be incompatible with sensitive functional groups.

    • Solution: Optimize the reaction temperature. While traditional methods often required high temperatures[4], modern catalyst systems can work under milder conditions.[5][6] Screen different bases, such as K₂CO₃, Cs₂CO₃, or organic bases like DIPEA.[3][7][8] The choice of solvent is also important; polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[8][9]

  • Substrate Reactivity and Purity: The nature of your aryl halide and thiol, as well as their purity, can affect the yield.

    • Problem: Aryl chlorides are generally less reactive than aryl bromides and iodides. Steric hindrance on either coupling partner can impede the reaction.[5][6][9][10] Impurities in the starting materials or solvent can deactivate the catalyst.

    • Solution: For less reactive aryl halides, consider using a more active catalyst system. Ensure all reagents and solvents are pure and dry.

  • Side Reactions: Several side reactions can compete with the desired C-S coupling.

    • Problem: The most common side reaction is the Ullmann-type homocoupling of the aryl halide to form a biaryl byproduct.[8] Thiols can also undergo oxidative coupling to form disulfides.[10]

    • Solution: The choice of ligand and base can help suppress homocoupling. For instance, DIPEA has been shown to inhibit the formation of biphenyl byproducts in some systems.[8] Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions.

The following logical diagram illustrates a general troubleshooting workflow for low yields in C-S cross-coupling reactions.

LowYieldTroubleshooting start Low Yield in Diaryl Sulfide Synthesis catalyst Check Catalyst and Ligand start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If no improvement solution Improved Yield catalyst->solution Successful sub_catalyst Screen different ligands (e.g., Xantphos) Consider alternative metal (Cu, Ni) catalyst->sub_catalyst substrates Evaluate Substrates conditions->substrates If no improvement conditions->solution Successful sub_conditions Vary temperature, base (K2CO3, Cs2CO3), and solvent (DMF, Dioxane) conditions->sub_conditions side_reactions Investigate Side Reactions substrates->side_reactions If no improvement substrates->solution Successful sub_substrates Check purity of reagents Use more reactive aryl halide (I > Br > Cl) substrates->sub_substrates side_reactions->catalyst Re-evaluate catalyst system side_reactions->solution Successful sub_side_reactions Analyze byproducts (e.g., biaryl homocoupling) Use inert atmosphere side_reactions->sub_side_reactions MethodSelection start Substrate with Sensitive Functional Groups is_base_sensitive Is the substrate base-sensitive? start->is_base_sensitive is_temp_sensitive Is the substrate temperature-sensitive? is_base_sensitive->is_temp_sensitive No base_free_method Consider Ni-catalyzed decarbonylative coupling is_base_sensitive->base_free_method Yes mild_base_method Use modern Pd/ligand systems with mild bases (e.g., K2CO3) is_temp_sensitive->mild_base_method No low_temp_method Use photoinduced Cu-catalyzed method (0 °C) is_temp_sensitive->low_temp_method Yes modern_ullmann Consider modern Ullmann-type reactions with specific ligands mild_base_method->modern_ullmann If yield is still low CatalyticCycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX label1 Oxidative Addition PdII_ArSR Ar-Pd(II)(SR)L_n PdII_ArX->PdII_ArSR label2 Transmetalation/ Deprotonation PdII_ArSR->Pd0 label3 Reductive Elimination ArSR Ar-S-R PdII_ArSR->ArSR ArX Ar-X ArX->Pd0 RSH R-SH + Base RSH->PdII_ArX

References

Avoiding oxidation of sulfur in nitrophenyl aryl sulfides during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nitrophenyl aryl sulfides. The focus is on identifying and preventing the unwanted oxidation of the sulfur atom during common analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What causes the sulfur atom in my nitrophenyl aryl sulfide samples to oxidize during analysis?

A: Sulfur oxidation in these compounds can occur through two primary mechanisms, particularly during mass spectrometry analysis.[1][2]

  • Intermolecular Oxidation: This is often induced by the analytical technique itself, especially Electrospray Ionization (ESI) in positive-ion mode. The ESI process can generate reactive oxygen species that transfer an oxygen atom to the sulfide, forming a sulfoxide.[1][2] This is observed as an ion with a mass 16 Da higher than the protonated molecule ([M+H+O]+).[2]

  • Intramolecular Oxidation: In nitrophenyl aryl sulfides, the nitro group (NO₂) can act as an internal oxidant. Upon activation, an oxygen atom can be transferred from the nitro group directly to the adjacent sulfur atom.[1][2] This process is often revealed during tandem mass spectrometry (MS/MS) through characteristic fragmentation patterns.[2]

Q2: How can I detect if my sample has been oxidized during analysis?

A: The primary method for detection is mass spectrometry (MS). Look for a signal in your mass spectrum corresponding to your compound plus an oxygen atom (+16 Da). For example, if your expected protonated molecule is [M+H]⁺, the oxidized species will appear as [M+H+O]⁺.[2] High-resolution mass spectrometry can confirm the elemental composition of this new peak.[2] Further confirmation can be obtained through MS/MS fragmentation, which may show characteristic losses of SO, SO₂, or SO₂H• from the oxidized precursor ion.[1][2] In liquid chromatography, oxidation may appear as a new, more polar peak with a different retention time.

Q3: Are certain analytical techniques more prone to causing this oxidation?

A: Yes. Electrospray Ionization Mass Spectrometry (ESI-MS) in the positive-ion mode is particularly known to induce sulfur oxidation.[1][2] The electrochemical processes at the ESI emitter can create an oxidizing environment.[2][3] In contrast, "softer" ionization techniques like Chemical Ionization (CI) are less likely to produce these oxidized artifacts.[2]

Q4: Can sample handling and storage contribute to oxidation?

A: While this guide focuses on analysis-induced oxidation, improper handling and storage can also be a factor. Exposure to air, light, and elevated temperatures, especially in the presence of trace metal catalysts, can promote the oxidation of sulfides to sulfoxides or sulfones. It is crucial to store samples in a cool, dark, and inert environment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: An unexpected peak at [M+H+16]⁺ is observed in the ESI mass spectrum.

SymptomPossible Cause(s)Recommended Solution(s)
A significant peak appears at M+16 Da, confirmed by high-resolution MS to be an oxygen addition.ESI-Induced Intermolecular Oxidation: The ESI source is generating oxidizing species that react with your analyte.[1][2][3]1. Optimize ESI Source Conditions: Reduce voltages and temperatures where possible. Check the physical condition of the ESI emitter; aged or corroded emitters can promote oxidation.[3]2. Switch Ionization Mode: Analyze the sample in negative-ion mode, if applicable, as it is often less prone to oxidative processes.3. Use a Different Ionization Technique: If available, use a softer ionization method like Chemical Ionization (CI), which does not typically produce the oxidized ion.[2]4. Incorporate a Redox Buffer: Consider adding a small amount of an antioxidant like ascorbic acid to your mobile phase or sample solvent to scavenge reactive oxygen species.[3]
MS/MS fragmentation of the [M+H]⁺ ion shows losses of SO or SO₂.Intramolecular Oxidation: Oxygen transfer from the nitro group to the sulfur is occurring upon collisional activation.[1][2]1. Reduce Fragmentation Energy: Lower the collision energy (CE) or activation energy in your MS/MS experiment to minimize the rearrangement.2. Analyze Precursor Ions: Focus on the analysis of the intact [M+H]⁺ ion rather than relying solely on fragmentation patterns that may be complicated by this rearrangement.

Issue 2: Poor reproducibility, shifting retention times, or new peaks in HPLC-UV analysis.

SymptomPossible Cause(s)Recommended Solution(s)
Retention times drift, and a new, typically earlier-eluting peak appears over time.On-Column or In-Sample Oxidation: The sulfide is oxidizing to the more polar sulfoxide in the sample vial or during the chromatographic run.1. Mobile Phase Preparation: Use high-purity, freshly prepared solvents. Degas the mobile phase thoroughly to remove dissolved oxygen.2. Sample Preparation: Prepare samples fresh and keep them in an autosampler cooled to 4°C. Minimize the time the sample sits in the autosampler before injection.3. Use Antioxidant Additives: Add a small concentration of an antioxidant to the sample solvent and/or mobile phase.

Data Summary

The conditions of the analytical instrumentation can have a significant impact on the extent of artifactual oxidation. The following table, adapted from data on peptide analysis, illustrates how instrument conditions can influence the relative abundance of oxidized species.

Table 1: Effect of ESI Emitter Age on Analyte Oxidation

Emitter ConditionEmitter Usage (hours)Relative Abundance of Oxidized Peak [M+H+O]⁺
New Emitter0~5%
Aged Emitter150Becomes the base peak (>50%)
Heavily Aged Emitter300~90% (unoxidized peak is ~10%)
Data conceptualized from a study on methionine oxidation in peptides, demonstrating the critical role of emitter maintenance.[3]

Experimental Protocols

Protocol 1: HPLC-MS Method for Screening and Minimizing Sulfur Oxidation

This protocol provides a general framework for analyzing nitrophenyl aryl sulfides while monitoring for and minimizing oxidation.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of ~1 mg/mL.

    • For stability, prepare a fresh solution and immediately place it in a cooled autosampler (4°C).

    • Optional: To a portion of the sample, add an antioxidant such as ascorbic acid to a final concentration of 0.1% (w/v) to serve as a control.

  • HPLC Conditions (Reverse Phase):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold for 2 minutes before re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Note: Ensure both mobile phases are freshly prepared and degassed.

  • Mass Spectrometry Conditions (ESI-MS):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Initial Analysis: Acquire full scan data to identify the [M+H]⁺ ion and search for the corresponding [M+H+O]⁺ ion at +16 Da.

    • Confirmation: If an [M+H+O]⁺ ion is detected, perform a targeted MS/MS experiment on this ion. Fragment the ion using collision-induced dissociation (CID) and look for characteristic neutral losses corresponding to SO (48 Da) and SO₂ (64 Da).[1][2]

    • Troubleshooting Step: If significant oxidation is observed, switch to a Chemical Ionization (CI) source if available and re-analyze.[2]

Visual Guides

The following diagrams illustrate the key processes and workflows discussed in this guide.

OxidationPathways cluster_inter Intermolecular Oxidation (ESI-Induced) cluster_intra Intramolecular Oxidation Analyte Aryl-S-R Product_Inter Aryl-S(O)-R ([M+H+O]+) Analyte->Product_Inter Oxygen Atom Transfer ROS Reactive Oxygen Species (from ESI) ROS->Product_Inter NitroSulfide O₂N-Aryl-S-R ([M+H]+) Activated Activated Intermediate NitroSulfide->Activated Collision Activation (MS/MS) Product_Intra ON-Aryl-S(O)-R Activated->Product_Intra Intramolecular Oxygen Transfer

Caption: Oxidation mechanisms of nitrophenyl aryl sulfides.

AnalyticalWorkflow Prep 1. Sample & Mobile Phase Preparation Inject 2. HPLC Separation Prep->Inject Ionize 3. Ionization (ESI) Inject->Ionize Detect 4. MS Detection (Full Scan) Ionize->Detect Analyze 5. Data Analysis Detect->Analyze Confirm 6. MS/MS Confirmation Analyze->Confirm M+16 Peak Observed? Ox1 Oxidation Risk: Dissolved O₂, Light Ox1->Prep Ox2 Oxidation Risk: On-Column Ox2->Inject Ox3 Oxidation Risk: ESI-Induced Ox3->Ionize

Caption: Analytical workflow with key oxidation risk points.

TroubleshootingTree Start Issue: Unexpected Peak or Poor Reproducibility CheckMS Is an M+16 peak seen in MS? Start->CheckMS MS_Yes Likely Oxidation in ESI Source CheckMS->MS_Yes Yes MS_No Likely On-Column or In-Sample Degradation CheckMS->MS_No No Sol_MS 1. Optimize Source 2. Use Softer Ionization (CI) 3. Add Antioxidant MS_Yes->Sol_MS Sol_HPLC 1. Degas Mobile Phase 2. Use Fresh Samples 3. Cool Autosampler MS_No->Sol_HPLC

Caption: Troubleshooting decision tree for oxidation issues.

References

Technical Support Center: Disposal of Waste from 4-Nitrophenyl Phenyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the safe and compliant disposal of waste generated from chemical reactions involving 4-Nitrophenyl phenyl sulfide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with waste from this compound reactions?

A1: Waste from these reactions is considered hazardous due to the presence of several components:

  • This compound: This compound is a skin and eye irritant and may cause respiratory irritation.[1]

  • Organic Solvents: Many reactions use flammable and/or toxic organic solvents, which require special handling.

  • Unreacted Starting Materials and Byproducts: Depending on the specific reaction, these may include other hazardous materials such as other nitroaromatic and organosulfur compounds.

  • Heavy Metals: If a catalyst is used, the waste may be contaminated with heavy metals.

Q2: What are the main categories of waste generated from a typical this compound reaction?

A2: A typical reaction, such as a nucleophilic aromatic substitution to synthesize the target compound, will generate the following waste streams:

  • Aqueous Waste: This includes water from extractions and washes, which may contain dissolved salts, acids, bases, and small amounts of organic compounds.

  • Organic Solvent Waste: This is a significant waste stream, comprising the reaction solvent and any solvents used during the workup and purification (e.g., chromatography). This waste will contain the product, byproducts, and unreacted starting materials.

  • Solid Waste: This can include leftover starting materials, the product if it's a solid, and contaminated materials like filter paper, silica gel from chromatography, and personal protective equipment (PPE).

Q3: Can I neutralize acidic or basic aqueous waste from my reaction and pour it down the drain?

A3: It is generally not recommended to dispose of neutralized aqueous waste from these reactions down the drain without consulting your institution's Environmental Health & Safety (EHS) office. While neutralization of simple inorganic acids and bases is a standard procedure, the aqueous waste from a this compound reaction may contain dissolved organic compounds that are harmful to the environment.[2] Always collect this waste in a designated, labeled container for hazardous waste pickup.

Q4: What is the best way to dispose of organic solvent waste?

A4: Organic solvent waste should be segregated into halogenated and non-halogenated solvent containers, as disposal costs and methods differ.[3] These containers must be clearly labeled with the chemical contents and their approximate concentrations. Never mix incompatible waste streams. The solvent waste should be sent for incineration at a licensed facility.

Q5: Are there any chemical treatment methods to reduce the hazard of the waste before disposal?

A5: Yes, chemical treatment can be employed to reduce the toxicity of the waste, particularly for the nitroaromatic and sulfide functional groups. However, these procedures should only be performed by trained personnel in a controlled laboratory setting. Two common approaches are:

  • Reduction of the Nitro Group: The nitro group can be reduced to a less toxic amino group.

  • Oxidation of the Sulfide Group: The sulfide can be oxidized to a sulfoxide or sulfone, which may alter its properties and subsequent disposal route.

Consult with your EHS office before attempting any chemical treatment of hazardous waste.

Troubleshooting Guide

Issue Possible Cause Solution
Emulsion formation during aqueous workup The organic and aqueous layers have similar densities or contain surfactants.* Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. * Allow the mixture to stand for an extended period. * Filter the mixture through a pad of Celite.
Precipitation of solids during waste collection Changes in temperature or concentration are causing a dissolved substance to crystallize.* Ensure the waste container is compatible with the precipitate. * If safe, you may add a small amount of the appropriate solvent to redissolve the solid. * If the solid is the product or a valuable byproduct, it can be isolated by filtration before disposing of the liquid waste.
Uncertainty about how to classify a specific waste stream The reaction produced unexpected byproducts, or the composition of the waste is unknown.* Do not mix the unknown waste with other waste streams. * Label the container as "Unknown Waste" and list any known or suspected components. * Contact your institution's EHS office for guidance on characterization and disposal.
Spill of reaction mixture or waste Accidental mishandling of materials.* Alert others in the area and evacuate if necessary. * If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material. * For larger spills or if you are unsure how to proceed, contact your EHS office immediately. * All materials used to clean the spill must be disposed of as hazardous waste.

Data on Waste Treatment Parameters

The following table provides generalized quantitative data for the chemical treatment of waste containing nitroaromatic sulfides. These are illustrative and should be optimized for specific waste compositions under the guidance of your institution's EHS professionals.

Parameter Reduction of Nitro Group Oxidation of Sulfide Group Fenton Oxidation
Reagent Sodium borohydride (NaBH₄) or Sodium dithionite (Na₂S₂O₄)Sodium hypochlorite (NaOCl) or Hydrogen peroxide (H₂O₂)Ferrous sulfate (FeSO₄) and Hydrogen peroxide (H₂O₂)
Solvent Water, Ethanol, or a mixtureWater or a biphasic systemWater (acidic pH)
Typical Molar Ratio (Reagent:Waste) 2-5 equivalents2-4 equivalents1:5-10 (Fe²⁺:H₂O₂) to waste
Reaction Temperature 0 - 50 °C20 - 60 °C20 - 40 °C
Typical Reaction Time 1 - 6 hours1 - 24 hours0.5 - 4 hours
pH 7 - 108 - 122.5 - 3.5
Workup Neutralization, extractionQuenching of excess oxidant, neutralizationNeutralization to precipitate iron

Experimental Protocols

Protocol 1: Reductive Treatment of Nitroaromatic Waste

Objective: To reduce the nitro group of this compound and related compounds in a waste stream to the less toxic amino group.

Materials:

  • Waste stream containing this compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Reaction vessel with stirring

  • Separatory funnel

Procedure:

  • Transfer the organic waste stream to a reaction vessel equipped with a stirrer.

  • Prepare a solution of sodium dithionite in water (e.g., 2 M). For every mole of nitro compound estimated to be in the waste, add 3-4 molar equivalents of the sodium dithionite solution.

  • Add an equimolar amount of sodium bicarbonate to the aqueous solution to maintain a basic pH.

  • With vigorous stirring, add the aqueous sodium dithionite/bicarbonate solution to the organic waste.

  • Stir the biphasic mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the yellow color of the nitro compound.

  • Once the reaction is complete, separate the organic and aqueous layers using a separatory funnel.

  • The aqueous layer can be treated as hazardous aqueous waste. The organic layer, now containing the less hazardous amino compounds, should still be collected as hazardous organic waste for incineration.

Protocol 2: Decontamination of Glassware

Objective: To effectively decontaminate glassware used in this compound reactions.

Materials:

  • Contaminated glassware

  • Acetone

  • Detergent (e.g., Luminox®)

  • Hot water

  • Deionized water

  • Waste containers for solvent and aqueous waste

Procedure:

  • Rinse the glassware with a small amount of acetone to remove the bulk of the organic residue. Collect this acetone rinse in the halogenated or non-halogenated organic waste container, as appropriate.

  • Wash the glassware thoroughly with a laboratory detergent and hot water. Use a brush to scrub all surfaces.[4]

  • Rinse the glassware multiple times with hot tap water.[4]

  • Perform a final rinse with deionized water.

  • Allow the glassware to air dry completely or place it in a drying oven.

Visualizations

Waste_Disposal_Workflow reaction This compound Reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup waste_streams Generation of Waste Streams workup->waste_streams aqueous_waste Aqueous Waste waste_streams->aqueous_waste organic_waste Organic Solvent Waste waste_streams->organic_waste solid_waste Solid Waste (PPE, Silica, etc.) waste_streams->solid_waste aqueous_treatment Chemical Treatment (Optional) - Neutralization - Oxidation/Reduction aqueous_waste->aqueous_treatment organic_collection Segregate into Halogenated and Non-Halogenated organic_waste->organic_collection solid_collection Collect in Labeled Hazardous Solid Waste Bin solid_waste->solid_collection aqueous_disposal Dispose as Hazardous Aqueous Waste aqueous_treatment->aqueous_disposal organic_disposal Dispose as Hazardous Organic Waste (Incineration) organic_collection->organic_disposal solid_disposal Dispose as Hazardous Solid Waste solid_collection->solid_disposal

Caption: Waste disposal workflow for this compound reactions.

Decision_Pathway start Waste Generated is_liquid Is it a liquid? start->is_liquid is_aqueous Is it primarily aqueous? is_liquid->is_aqueous Yes is_solid Is it solid or contaminated PPE? is_liquid->is_solid No organic_waste Organic Waste is_aqueous->organic_waste No (Organic Solvent) aqueous_waste Aqueous Waste is_aqueous->aqueous_waste Yes solid_waste Solid Waste is_solid->solid_waste Yes

Caption: Decision pathway for segregating waste from experiments.

References

Handling and quenching of reactions involving 4-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: 4-Nitrophenyl phenyl sulfide >

This guide provides detailed information for researchers, scientists, and drug development professionals on the handling, reaction quenching, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] It may also cause respiratory irritation and potential damage to the liver and kidneys through prolonged or repeated exposure.[1] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[2][3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves are required.[2]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[5] The storage area should be secure and accessible only to authorized personnel.

Q4: What is the proper procedure for quenching a reaction involving this compound?

A4: The quenching procedure depends on the specific reaction, but a general guideline for a nucleophilic aromatic substitution (SNAr) reaction to form the sulfide is as follows:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a saturated aqueous solution of a mild quenching agent, such as ammonium chloride (NH₄Cl), to neutralize any remaining base or reactive species.

  • If unreacted thiols are present, a dilute solution of sodium hypochlorite (bleach) can be cautiously added to oxidize the foul-smelling thiols to less odorous sulfoxides or sulfones. This should be done with extreme care in a fume hood.

  • Allow the mixture to warm to room temperature before proceeding with the workup and extraction.

Q5: What are the initial steps to take in case of accidental exposure?

A5: In case of accidental exposure, take the following immediate actions:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[2][6] If skin irritation occurs, get medical help.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Troubleshooting Guides

Problem 1: Low or No Yield in the Synthesis of this compound

Possible Cause Suggested Solution
Inactive Reactants Ensure the starting materials, such as 4-chloronitrobenzene and thiophenol, are pure and not degraded. Use freshly opened or properly stored reagents.
Insufficient Base The reaction, a nucleophilic aromatic substitution (SNAr), requires a base (e.g., K₂CO₃, NaOH) to deprotonate the thiophenol, forming the nucleophilic thiophenolate. Ensure at least one molar equivalent of a suitable base is used.
Low Reaction Temperature SNAr reactions often require heat to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, monitoring for potential side product formation via TLC.
Poor Solvent Choice A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically required to facilitate this type of reaction. Ensure the solvent is anhydrous if moisture-sensitive reagents are involved.

Problem 2: Product is Oily or Fails to Crystallize During Workup

Possible Cause Suggested Solution
Presence of Impurities Unreacted starting materials or solvent residues can act as impurities that inhibit crystallization. Purify the crude product using column chromatography before attempting crystallization.
Incorrect Solvent System for Crystallization The product may be too soluble in the chosen solvent. Perform small-scale solubility tests to find a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) where the product is soluble when hot but sparingly soluble when cold.
Residual Water Ensure the organic layer was thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation. Water can sometimes prevent crystallization.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from 4-chloronitrobenzene and thiophenol.

Reagents and Materials

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-chloronitrobenzene157.561.58 g10.01.0
Thiophenol110.181.16 mL11.01.1
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
Dimethylformamide (DMF)-20 mL--
Ethyl Acetate-100 mL--
Brine-50 mL--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronitrobenzene (1.58 g), potassium carbonate (2.07 g), and DMF (20 mL).

  • Reagent Addition: Begin stirring the mixture and add thiophenol (1.16 mL) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloronitrobenzene) is consumed.

  • Quenching: Cool the flask in an ice bath. Slowly pour the reaction mixture into 100 mL of cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield a yellow crystalline solid.[7] The melting point should be in the range of 52-55 °C.[8][9]

Visualizations

G start Start: Prepare Reactants (4-chloronitrobenzene, thiophenol, K2CO3) setup Reaction Setup (Add reactants to DMF) start->setup heat Heat Reaction (80 °C, 3-4 hours) setup->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Reaction Incomplete quench Quench Reaction (Pour into cold water) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization dry->purify end_node End: Pure 4-Nitrophenyl phenyl sulfide purify->end_node G problem Troubleshooting: Low Reaction Yield cause1 Possible Cause: Inactive Reagents problem->cause1 cause2 Possible Cause: Insufficient Base problem->cause2 cause3 Possible Cause: Incorrect Temperature problem->cause3 solution1 Solution: Use fresh/pure reagents cause1->solution1 solution2 Solution: Ensure >=1.5 eq. of base cause2->solution2 solution3 Solution: Increase temperature and monitor via TLC cause3->solution3

References

Analytical techniques for monitoring the progress of reactions with 4-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 4-Nitrophenyl phenyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor reactions with this compound?

A1: The most common techniques for monitoring reactions involving this compound and similar aryl sulfides include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectrophotometry.[1] Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative assessment of reaction progress.[2][3][4]

Q2: How do I select the best analytical technique for my specific reaction?

A2: The choice depends on the reaction type, the properties of the reactants and products, and the information required.

  • HPLC is excellent for quantitative analysis of non-volatile compounds, such as in oxidation reactions.[1]

  • GC-MS is ideal for volatile compounds and for identifying unknown byproducts and impurities.[5]

  • NMR Spectroscopy is powerful for in-situ reaction monitoring and structural elucidation of products and intermediates without the need for sample workup.[1]

  • UV-Vis Spectrophotometry can be used if the starting material, intermediates, or products have distinct UV-Vis absorbance spectra.[6]

  • TLC is best for quick, qualitative checks to see if the starting material has been consumed.[2]

Q3: What are the expected oxidation products of this compound?

A3: The oxidation of sulfides typically proceeds in two stages. The first product is the corresponding sulfoxide (4-Nitrophenyl phenyl sulfoxide). Further oxidation will yield the sulfone (4-Nitrophenyl phenyl sulfone).[7] Careful control of reaction conditions is necessary to selectively obtain the sulfoxide and avoid over-oxidation.[7]

Q4: Can I use Thin-Layer Chromatography (TLC) for quantitative analysis?

A4: While TLC is primarily a qualitative tool for monitoring the disappearance of starting material and the appearance of products, it is generally not suitable for precise quantitative analysis. For accurate quantification, techniques like HPLC, GC, or qNMR are recommended.

Q5: Where can I find reference spectral data for this compound?

A5: Reference spectra, including 1H NMR, 13C NMR, GC-MS, UV-Vis, and IR data, for this compound are available in public databases such as PubChem (CID 13720).[8]

Comparison of Key Analytical Techniques

The table below summarizes the primary analytical techniques used for monitoring reactions involving this compound.

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantitative analysis of reactants and products.Robust, highly quantitative, widely available.[1]Requires method development, not suitable for volatile compounds.
GC-MS Purity assessment, identification of byproducts.Excellent separation for volatile compounds, definitive identification via mass spectra.[5]Can be challenging for sulfur-containing compounds due to potential reactivity and co-elution.[9]
NMR In-situ monitoring, structural elucidation.Provides detailed structural information, non-destructive, can monitor in real-time.[1]Lower sensitivity compared to other methods, requires deuterated solvents for in-situ analysis.
UV-Vis Kinetic analysis, concentration measurement.Simple, fast, can be used for real-time monitoring.Limited by overlapping spectra of components.[10]
TLC Rapid qualitative progress checks.Fast, inexpensive, requires minimal sample.[2]Not quantitative, lower resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered when using analytical techniques to monitor reactions of this compound.

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC peaks are tailing. What could be the cause and how do I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with polar analytes.

    • Solution: Decrease the mobile phase pH to suppress silanol ionization or use a high-purity, end-capped column.[11] Adding a mobile phase additive like trifluoroacetic acid (TFA) can also help.[11]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the amount of sample injected onto the column.[11]

  • Cause 3: Column Contamination: Strongly retained impurities from previous injections can build up at the column inlet.

    • Solution: Use a guard column to protect the analytical column and implement a robust sample cleanup procedure.[12] Flushing the column with a strong solvent may also resolve the issue.[13]

Question: Why are my retention times shifting between injections?

Answer: Unstable retention times compromise data reliability.

  • Cause 1: Mobile Phase Inconsistency: The composition of the mobile phase is not constant.

    • Solution: Ensure solvents are properly degassed and mixed. If using an online mixing device, prepare the mobile phase manually to verify if the mixing device is the source of the problem.[12]

  • Cause 2: Temperature Fluctuations: Column temperature affects retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[11]

  • Cause 3: Inconsistent Flow Rate: Issues with the pump can cause the flow rate to vary.

    • Solution: Check for leaks in the system and ensure pump seals are in good condition.

Question: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

Answer: Ghost peaks are unexpected peaks that can appear in a run.

  • Cause 1: Late Elution: A compound from a previous injection may elute in a subsequent run, especially in gradient methods.

    • Solution: Extend the run time or add a column flushing step after each injection to ensure all compounds have eluted.[11]

  • Cause 2: Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as peaks.

    • Solution: Use high-purity HPLC-grade solvents and flush the system thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: My sulfur-containing compounds show poor peak shape and low sensitivity. Why?

Answer: Sulfur compounds can be challenging to analyze with GC-MS.

  • Cause 1: Analyte Reactivity: Active sulfur compounds can be adsorbed onto surfaces within the GC system.

    • Solution: Use an inert flow path, including an inert GC column specifically designed for sulfur analysis, to ensure reliable results.[9]

  • Cause 2: Co-elution: In complex mixtures, hydrocarbons can co-elute with your target analyte, interfering with detection and identification.[9]

    • Solution: Use a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) which are less susceptible to hydrocarbon interference.[9][14] Alternatively, perform a liquid chromatography separation to isolate sulfur-containing compounds before GC-MS analysis.[15]

  • Cause 3: Low Ionization Efficiency: The presence of co-eluting compounds can suppress the ionization of your target analyte in the MS source.

    • Solution: Improve chromatographic separation to minimize co-elution or use a selective detector.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: How can I get accurate quantitative data from my reaction monitoring by ¹H NMR?

Answer: Accurate quantification requires careful setup.

  • Solution: Use a non-reactive internal standard with a known concentration. The standard should have a sharp signal in a region of the spectrum that does not overlap with reactant or product signals.[1] Integrate the peaks of the analyte and the internal standard to determine the concentration of the analyte over time.

Experimental Protocols

Protocol 1: Monitoring Oxidation of this compound by HPLC

This protocol is suitable for quantifying the disappearance of the starting material and the appearance of its oxidation products (sulfoxide and sulfone).[1]

  • Reaction Sampling: At specified time intervals, carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a known volume of mobile phase (e.g., 950 µL) in a vial to stop the reaction. If the oxidant is still active, use a specific quenching agent like a saturated aqueous solution of sodium sulfite.[2]

  • Sample Preparation: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Injection: Inject a standard volume (e.g., 5-10 µL) onto the HPLC system.

Example HPLC Conditions

ParameterValue
Column C18 reverse-phase (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 290 nm[1][17]
Column Temp. 30 °C
Injection Vol. 10 µL
Protocol 2: Purity Assessment by GC-MS

This method is used to separate and identify volatile impurities in a sample of this compound.[5]

  • Sample Preparation: Prepare a solution of the sample in a volatile organic solvent (e.g., 1 mg/mL in dichloromethane).

  • Injection: Inject 1 µL of the solution into the GC-MS.

Example GC-MS Conditions

ParameterValue
Column Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80°C, hold for 1 min, then ramp to 320°C at 20°C/min and hold for 2 min.[18]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550

Visualizations

G cluster_workflow General Workflow for Reaction Monitoring Start Start Reaction Sampling Withdraw Aliquot at Timed Intervals Start->Sampling Quench Quench Reaction Sampling->Quench Prepare Prepare Sample for Analysis (Dilute, Filter) Quench->Prepare Analyze Perform Analysis (HPLC, GC-MS, etc.) Prepare->Analyze Data Process and Interpret Data Analyze->Data End Reaction Complete? Data->End End->Sampling No Stop Stop Reaction End->Stop Yes

Caption: A general experimental workflow for monitoring reaction progress.

G cluster_oxidation Oxidation Pathway of this compound Sulfide 4-Nitrophenyl Phenyl Sulfide Sulfoxide 4-Nitrophenyl Phenyl Sulfoxide Sulfide->Sulfoxide [O] Sulfone 4-Nitrophenyl Phenyl Sulfone Sulfoxide->Sulfone [O]

Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.

G cluster_troubleshooting Troubleshooting HPLC Peak Tailing Problem Problem: Peak Tailing Observed CheckOverload Is sample concentration too high? Problem->CheckOverload CheckpH Is mobile phase pH appropriate? CheckOverload->CheckpH No Sol_ReduceConc Solution: Reduce injection volume or sample concentration. CheckOverload->Sol_ReduceConc Yes CheckColumn Is the column old or contaminated? CheckpH->CheckColumn Yes Sol_AdjustpH Solution: Adjust pH to suppress silanol ionization. CheckpH->Sol_AdjustpH No Sol_Guard Solution: Use a guard column. CheckColumn->Sol_Guard No Sol_Flush Solution: Flush or replace the column. CheckColumn->Sol_Flush Yes

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

Scaling up the synthesis of 4-Nitrophenyl phenyl sulfide for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4-Nitrophenyl Phenyl Sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The most prevalent industrial methods involve the nucleophilic aromatic substitution (SNAr) reaction of an activated aryl halide with a sulfur source. Key routes include:

  • Reaction of p-chloronitrobenzene with sodium sulfide: This is a common and cost-effective method. The reaction is typically carried out in a polar aprotic solvent or under phase-transfer catalysis conditions.[1][2]

  • Reaction of p-chloronitrobenzene with thiophenol in the presence of a base: This method offers good yields but requires handling of odorous and toxic thiophenol.

  • Palladium or Copper-Catalyzed Cross-Coupling Reactions: These methods offer high yields and broad substrate scope but can be more expensive due to the cost of the catalyst and ligands.[3]

Q2: What is the role of the nitro group in the synthesis of this compound?

A2: The nitro group (-NO2) is a strong electron-withdrawing group. When positioned para to the leaving group (e.g., chlorine), it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[4][5][6] This significantly increases the reaction rate of the SNAr reaction. Reactions with the nitro group in the meta position are much slower as this resonance stabilization is not possible.[7]

Q3: Why is Phase Transfer Catalysis (PTC) recommended for this synthesis?

A3: Phase Transfer Catalysis is highly effective for reactions involving reactants that are soluble in different, immiscible phases, such as the reaction between an organic-soluble aryl halide and an aqueous or solid-phase inorganic sulfide. A phase transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) facilitates the transfer of the sulfide anion into the organic phase, thereby increasing the reaction rate and yield. This technique can also minimize side reactions and allow for milder reaction conditions.[8][9][10][11]

Q4: What are the key safety considerations for the industrial-scale synthesis of this compound?

A4: Key safety considerations include:

  • Handling of Raw Materials: p-Chloronitrobenzene is toxic and an irritant. Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Thiophenol has a strong, unpleasant odor and is toxic.[12]

  • Reaction Exotherm: Nucleophilic aromatic substitution reactions can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at an industrial scale.

  • Solvent Handling: Many of the solvents used (e.g., DMF, NMP) have specific handling requirements and potential health hazards.

  • Inert Atmosphere: To prevent oxidative side reactions, the synthesis should be conducted under an inert atmosphere (e.g., nitrogen).[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Side reactions (e.g., formation of diaryl disulfide, reduction of the nitro group).[1][14]- Impure reactants or solvent.[13]- Inefficient mixing in a multiphase system.- Increase reaction time or temperature (monitor for side reactions).- Optimize the stoichiometry of reactants.- Ensure an inert atmosphere to prevent oxidation.- Use a phase transfer catalyst to improve reaction rate and selectivity.[8][10]- Use high-purity, anhydrous reactants and solvents.[13]- Improve agitation for better phase mixing.
Formation of Byproducts - Bis(4-nitrophenyl) sulfide: Occurs if sodium sulfide is used as the sulfur source with two equivalents of p-chloronitrobenzene.- 4,4'-Dinitrodiphenyl disulfide: Can form from the oxidation of an intermediate thiol.- p-Nitrophenol: Results from the reaction of p-chloronitrobenzene with any residual water or hydroxide ions under harsh conditions.[4]- Reduction of the nitro group: Can occur in the presence of certain reducing agents or under specific reaction conditions with sodium sulfide.[15]- Carefully control the stoichiometry of the reactants.- Maintain a strict inert atmosphere (e.g., nitrogen) to minimize oxidation.[13]- Ensure anhydrous conditions to prevent hydrolysis.- Choose a selective sulfur source and control reaction conditions to avoid reduction of the nitro group.
Difficult Product Isolation/Purification - Oily product or failure to crystallize.- Presence of colored impurities.- Co-crystallization with byproducts.- Ensure complete removal of the solvent.- Perform a solvent swap to a solvent in which the product is less soluble to induce crystallization.- Use activated carbon treatment to remove colored impurities.- Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid).
Slow Reaction Rate - Insufficient activation of the aryl halide.- Low reaction temperature.- Poor solubility of reactants.- Ineffective catalyst (if used).- Confirm the presence of the electron-withdrawing nitro group at the ortho or para position.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Select a solvent in which both reactants have reasonable solubility (e.g., DMF, DMSO).[16][17]- If using PTC, screen different catalysts and optimize the catalyst loading.[8]
Runaway Reaction/Exotherm - Poor heat dissipation at a large scale.- Rapid addition of a highly reactive reagent.- Ensure the reactor has adequate cooling capacity.- Add the limiting reagent in portions or via a controlled feed to manage the rate of heat generation.- Monitor the internal temperature of the reactor closely.

Experimental Protocols

Representative Industrial Synthesis via Phase Transfer Catalysis

This protocol is a representative example and should be optimized for specific plant capabilities and safety requirements.

1. Materials:

  • p-Chloronitrobenzene

  • Sodium sulfide (anhydrous)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene or other suitable organic solvent

  • Water

2. Equipment:

  • Glass-lined or stainless steel reactor with temperature control, mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Filtration and drying equipment.

3. Procedure:

  • Charge the reactor with p-chloronitrobenzene and the organic solvent (e.g., toluene).

  • In a separate vessel, prepare a solution of sodium sulfide in water.

  • Add the phase transfer catalyst (e.g., TBAB) to the reactor containing the p-chloronitrobenzene solution.

  • Begin stirring and establish an inert nitrogen atmosphere.

  • Slowly add the aqueous sodium sulfide solution to the reactor over a period of time, carefully monitoring the internal temperature.

  • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and maintain for the required reaction time (monitor by in-process control, e.g., HPLC).

  • Upon completion, cool the reaction mixture and separate the aqueous and organic layers.

  • Wash the organic layer with water to remove any remaining inorganic salts.

  • Concentrate the organic layer under reduced pressure to remove the solvent.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Comparison of Synthesis Parameters for Diaryl Sulfides

ParameterMethod 1: Na2S with PTCMethod 2: Thiophenol + BaseMethod 3: Pd-catalyzed
Aryl Halide p-Chloronitrobenzenep-Chloronitrobenzenep-Iodo/Bromonitrobenzene
Sulfur Source Sodium sulfideThiophenolThiophenol or other sulfur nucleophiles
Catalyst Tetrabutylammonium bromideNonePd catalyst (e.g., Pd(OAc)2) + Ligand
Solvent Biphasic (e.g., Toluene/Water)Polar aprotic (e.g., DMF)Organic solvent (e.g., Toluene, Dioxane)
Temperature 80-120 °C100-150 °C80-120 °C
Typical Yield >90% (for activated substrates)[8]>90%>90%[3]
Key Advantages Cost-effective, avoids thiolsHigh yieldBroad scope, mild conditions
Key Disadvantages Potential for byproduct formationUse of toxic and odorous thiolCatalyst cost and removal

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant_prep Reactant Preparation (p-Chloronitrobenzene, Na2S solution) catalyst_prep Catalyst Addition (Phase Transfer Catalyst) reactant_prep->catalyst_prep 1. reaction Controlled Addition of Na2S Solution & Heating under N2 catalyst_prep->reaction 2. monitoring In-Process Monitoring (e.g., HPLC) reaction->monitoring 3. Monitor phase_sep Phase Separation monitoring->phase_sep 4. Reaction Complete washing Washing of Organic Layer phase_sep->washing 5. solvent_rem Solvent Removal washing->solvent_rem 6. cryst Crystallization solvent_rem->cryst 7. filtration Filtration & Drying cryst->filtration 8. final_product Final Product: This compound filtration->final_product 9.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_completion Reaction Complete? start->check_completion check_side_reactions Side Reactions Observed? check_completion->check_side_reactions Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_completion->optimize_conditions No check_purity Purity of Reactants/Solvent? check_side_reactions->check_purity No inert_atmosphere Ensure Inert Atmosphere check_side_reactions->inert_atmosphere Yes (Oxidation) improve_ptc Optimize PTC (Catalyst, Agitation) check_purity->improve_ptc Yes purify_reagents Purify/Dry Reactants & Solvents check_purity->purify_reagents No solution Yield Improved optimize_conditions->solution improve_ptc->solution purify_reagents->solution inert_atmosphere->solution

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Nitrophenyl phenyl sulfide, a key intermediate in various chemical and pharmaceutical applications, can be achieved through several methodologies. This guide provides an objective comparison of two primary synthesis routes: the classical Nucleophilic Aromatic Substitution (SNAc) under conventional heating and a modern, more efficient microwave-assisted approach. The comparison is supported by experimental data to inform the selection of the most suitable method based on efficiency, reaction conditions, and yield.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the synthesis of this compound via conventional heating and microwave-assisted methods.

ParameterTraditional Method: Nucleophilic Aromatic Substitution (Conventional Heating)Modern Method: Microwave-Assisted Nucleophilic Aromatic Substitution
Starting Materials 4-Chloronitrobenzene, Thiophenol, Potassium Carbonate4-Chloronitrobenzene, Thiophenol, Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reaction Temperature 100°C150°C
Reaction Time 4 hours5 minutes
Yield 85%96%

Experimental Protocols

Traditional Method: Nucleophilic Aromatic Substitution (Conventional Heating)

This method relies on the reaction of an activated aryl halide with a thiol in a polar aprotic solvent, driven by thermal energy.

Materials:

  • 4-Chloronitrobenzene

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chloronitrobenzene (1.0 mmol) and thiophenol (1.2 mmol) in 5 mL of DMF, potassium carbonate (2.0 mmol) is added.

  • The reaction mixture is stirred and heated at 100°C for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford this compound.

Modern Method: Microwave-Assisted Nucleophilic Aromatic Substitution

This approach utilizes microwave irradiation to rapidly heat the reaction mixture, significantly accelerating the rate of reaction.

Materials:

  • 4-Chloronitrobenzene

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vessel, 4-chloronitrobenzene (1.0 mmol), thiophenol (1.2 mmol), and potassium carbonate (2.0 mmol) are mixed in 5 mL of DMF.

  • The vessel is sealed and subjected to microwave irradiation at 150°C for 5 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to yield this compound.

Logical Workflow for Method Comparison

The following diagram illustrates the logical workflow for comparing the two synthesis methods, from the initial reaction setup to the final product analysis.

G cluster_0 Method Selection cluster_1 Execution cluster_2 Analysis & Comparison start Define Synthesis Target: This compound method1 Traditional Method: Conventional Heating SNAr start->method1 method2 Modern Method: Microwave-Assisted SNAr start->method2 protocol1 Follow Conventional Heating Protocol method1->protocol1 protocol2 Follow Microwave Irradiation Protocol method2->protocol2 data_collection Collect Data: - Yield - Reaction Time - Temperature protocol1->data_collection protocol2->data_collection comparison Compare Performance Metrics data_collection->comparison conclusion Select Optimal Synthesis Route comparison->conclusion

Caption: Workflow for comparing synthesis methods of this compound.

A Comparative Analysis of Catalytic Systems for the Synthesis of Diaryl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the diaryl sulfide moiety is of paramount importance in medicinal chemistry and materials science, as this structural motif is present in numerous biologically active compounds and functional materials.[1][2] Over the years, various transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient formation of the C–S bond.[3] This guide provides a comparative overview of the most prominent catalytic systems, focusing on those based on palladium, copper, and nickel. The performance of these systems is evaluated based on experimental data from recent literature, with a focus on reaction efficiency, substrate scope, and reaction conditions.

Performance Comparison of Catalytic Systems

The choice of catalyst often dictates the efficiency and substrate compatibility of the diaryl sulfide synthesis. Palladium, copper, and nickel complexes each offer distinct advantages and are suited for different applications.

Palladium-Based Catalytic Systems

Palladium catalysis is a cornerstone of C-S cross-coupling, offering high efficiency and broad functional group tolerance.[3][4] These systems typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.[5]

Catalyst/LigandAryl HalideThiol/Sulfur SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / DPPFAryl bromideThiophenolDIPEAToluene1003-1585-98[6]
Pd₂(dba)₃ / XantphosAryl bromide/triflateThiophenol/Alkyl thiolCs₂CO₃Dioxane1101275-95[3]
Pd(OAc)₂ / CyPF-t-BuAryl halide/sulfonateThiophenolNaOtBuToluene1002-24High TON[7]
Pd@COF-TBAryl iodideNa₂S₂O₃DIPEADMF1202470-90[8]
Copper-Based Catalytic Systems

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, are an attractive alternative to palladium-based systems due to the lower cost and toxicity of copper.[1][3] These reactions can often be performed under ligand-free conditions, further simplifying the experimental setup.[9][10]

CatalystAryl HalideThiol/Sulfur SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (ligand-free)Aryl iodideThiophenolK₂CO₃NMP1101690-99[10]
Nano CuOAryl iodideKSCNKOHDMSO1302085-95[9][11][12]
CuI / 1,10-phenanthrolineAryl iodideXanthateCs₂CO₃DMF1101270-85[7]
Cu(OAc)₂Arylboronic acidThiophenol-DMF501280-96[13]
Nickel-Based Catalytic Systems

Nickel catalysis has gained significant traction for C-S cross-coupling due to its cost-effectiveness and unique reactivity, including the ability to activate challenging substrates like aryl chlorides.[14][15][16] Nickel catalysts can operate through various oxidation states, enabling diverse reaction pathways.[1][2][17]

Catalyst/LigandAryl Halide/ElectrophileThiol/Sulfur SourceBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂ / 2,2'-bipyridineAryl iodidePhenyldithiocarbamateZnDMF1101266-93[16]
Ni(cod)₂ / DPEphosAryl triflateAlkyl thiolNaOtBuToluene25-801670-95[14][15]
Ni(OAc)₂ / dcyptAryl ester2-Pyridyl sulfideZn/Zn(OAc)₂Toluene1502460-90[18]
Ni(II)-complexAryl halideThiophenolK₃PO₄tAmylOH252480-95[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for each catalytic system.

General Procedure for Palladium-Catalyzed Synthesis of Diaryl Sulfides

This procedure is adapted from Okauchi, T. et al., Synlett, 2010, 2891-2894.[6]

A mixture of the aryl bromide (1.0 mmol), thiol (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) (0.024 mmol, 2.4 mol%) is placed in a reaction vessel. Toluene (3 mL) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) are then added. The vessel is sealed and the mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired diaryl sulfide.

General Procedure for Copper-Catalyzed Synthesis of Symmetrical Diaryl Sulfides

This procedure is adapted from Reddy, B. V. S. et al., Beilstein J. Org. Chem., 2011, 7, 886–891.[9][11][12]

In a round-bottom flask, aryl iodide (2.0 mmol), potassium thiocyanate (1.5 mmol), nano CuO (5.0 mol %), and KOH (4.0 mmol) are combined in DMSO (2.0 mL). The mixture is stirred at 130 °C under a nitrogen atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and a 1:1 mixture of ethyl acetate and water (20 mL) is added. The CuO catalyst is removed by centrifugation. The organic layer is separated, washed with brine and water, and dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the symmetrical diaryl sulfide.

General Procedure for Nickel-Catalyzed Synthesis of Diaryl Sulfides

This procedure is adapted from Dong, V. M. et al., J. Am. Chem. Soc., 2021, 143, 10333-10340.[18]

A 20-mL glass vessel is charged with the aryl electrophile (0.80 mmol), Zn powder (26.2 mg, 0.40 mmol), and dcypt (28.6 mg, 0.060 mmol). The vessel is brought into a nitrogen-filled glovebox. Ni(cod)₂ (11.0 mg, 0.040 mmol) is added, and the vessel is capped with a rubber septum. Outside the glovebox, the 2-pyridyl sulfide (0.40 mmol) and toluene (1.6 mL) are added via syringe. The vessel is sealed and heated at 150 °C for 24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography to afford the diaryl sulfide.

Visualizing the Reaction Pathways

Understanding the underlying mechanisms of these catalytic reactions is key to their optimization and further development. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and a general experimental workflow.

experimental_workflow General Experimental Workflow for Diaryl Sulfide Synthesis reagents Combine Aryl Halide, Sulfur Source, Catalyst, Ligand, and Base solvent Add Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Diaryl Sulfide purification->product

Caption: A generalized workflow for the synthesis of diaryl sulfides.

palladium_catalytic_cycle Palladium-Catalyzed C-S Cross-Coupling Cycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)(X)Lₙ pd0->pd_complex Oxidative Addition (Ar-X) thiolate_complex Ar-Pd(II)(SR')Lₙ pd_complex->thiolate_complex Ligand Exchange (R'-SH + Base) thiolate_complex->pd0 Reductive Elimination (Ar-S-R')

Caption: Proposed catalytic cycle for Pd-catalyzed diaryl sulfide synthesis.[4][5][19][20]

copper_catalytic_cycle Copper-Catalyzed C-S Cross-Coupling Cycle cu_i Cu(I)X cu_thiolate Cu(I)SR' cu_i->cu_thiolate R'-SH + Base cu_iii_complex Ar-Cu(III)(X)(SR') cu_thiolate->cu_iii_complex Oxidative Addition (Ar-X) cu_iii_complex->cu_i Reductive Elimination (Ar-S-R')

Caption: A plausible catalytic cycle for Cu-catalyzed diaryl sulfide synthesis.[13]

nickel_catalytic_cycle Nickel-Catalyzed C-S Cross-Coupling Cycle (Ni(0)/Ni(II)) ni0 Ni(0)Lₙ ni_complex Ar-Ni(II)(X)Lₙ ni0->ni_complex Oxidative Addition (Ar-X) thiolate_complex Ar-Ni(II)(SR')Lₙ ni_complex->thiolate_complex Ligand Exchange (R'-S⁻) thiolate_complex->ni0 Reductive Elimination (Ar-S-R')

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for C-S cross-coupling.[1][2][17]

References

The Strategic Utility of 4-Nitrophenyl Phenyl Sulfide in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the synthesis of novel therapeutic agents. 4-Nitrophenyl phenyl sulfide has emerged as a versatile scaffold in medicinal chemistry, offering a unique combination of reactivity and structural features. This guide provides a comprehensive validation of this compound as a valuable building block, comparing its performance with key alternatives and furnishing detailed experimental data to inform its application in drug discovery programs.

This compound, a diaryl sulfide, presents a key structural motif in a variety of biologically active compounds. Its utility stems from the presence of the nitro group, an electron-withdrawing moiety that activates the phenyl ring for nucleophilic aromatic substitution, and the thioether linkage, which can be a crucial pharmacophore for interaction with biological targets. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization and diversification of compound libraries.

Comparative Performance of Aryl Sulfide Building Blocks

The choice of a building block in a synthetic campaign is often dictated by factors such as reactivity, yield, and the ease of introducing chemical diversity. To objectively assess the value of this compound, a comparison with its positional isomer, 2-Nitrophenyl phenyl sulfide, and a related compound, bis(4-nitrophenyl) sulfide, is presented. The following table summarizes key physicochemical properties and reactivity data, offering a clear comparison for synthetic planning.

PropertyThis compound2-Nitrophenyl Phenyl sulfidebis(4-nitrophenyl) sulfide
CAS Number 952-97-6[1]4171-83-91223-31-0
Molecular Formula C₁₂H₉NO₂S[1]C₁₂H₉NO₂SC₁₂H₈N₂O₄S
Molecular Weight 231.27 g/mol [1]231.27 g/mol 276.27 g/mol
Melting Point 55-57 °C78-82 °C156-157 °C
Appearance Yellow solid[2]Light yellow to yellow solidOrange flaky crystals
Reactivity in S-Arylation Good leaving group potential due to the para-nitro group, facilitating nucleophilic attack.[3]Steric hindrance from the ortho-nitro group may influence reaction rates compared to the 4-nitro isomer.Possesses two activatable sites for nucleophilic substitution.
Yield in a Representative Reaction 37% in a specific synthesis of (4-Nitrophenyl)(phenyl)sulfane.[4][5]Not reported in a directly comparable reaction.Not reported in a directly comparable reaction.

Experimental Protocols: Synthesis and Application

To provide practical guidance for the use of this compound and its alternatives, detailed experimental protocols for key synthetic transformations are outlined below.

Synthesis of (4-Nitrophenyl)(phenyl)sulfane

This protocol describes the synthesis of this compound from 4-nitrobenzenethiol and a phenylating agent, demonstrating a common method for preparing diaryl sulfides.[4][5]

Materials:

  • 4-Nitrobenzenethiol

  • N-Chlorosuccinimide (NCS)

  • Phenylzinc bromide (PhZnBr)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-nitrobenzenethiol (1.0 eq) in CH₂Cl₂ at 0 °C, add NCS (1.1 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of PhZnBr (2.6 eq) in THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford (4-Nitrophenyl)(phenyl)sulfane.

General Procedure for Copper-Catalyzed S-Arylation of Thiols

This protocol outlines a general method for the copper-catalyzed S-arylation of thiols, a reaction where this compound can serve as an arylating agent.[6]

Materials:

  • Aryl iodide (e.g., a derivative of this compound)

  • Thiol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium fluoride/alumina (KF/Al₂O₃)

  • Toluene

Procedure:

  • To a screw-capped test tube, add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and KF/Al₂O₃ (2.5 mmol).

  • Add the aryl iodide (1 mmol) and the thiol (1.2 mmol) to the test tube.

  • Add toluene (3 mL) and seal the tube.

  • Heat the reaction mixture at 110 °C for the appropriate time, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with EtOAc.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Application in Anticancer Drug Discovery

Derivatives of diaryl sulfides have shown promise as anticancer agents. A study on the synthesis and evaluation of diaryl and heteroaryl sulfides identified compounds with selective inhibitory activity against the MCF-7 breast cancer cell line.[4][5] While the exact molecular mechanism for these specific compounds was not detailed, diaryl sulfides have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DiarylSulfide Diaryl Sulfide Derivative DiarylSulfide->Akt Inhibition caption Hypothetical signaling pathway G cluster_synthesis Synthesis cluster_validation Validation Start 4-Nitrophenyl Thiol Intermediate Sulfenyl Chloride Start->Intermediate NCS Product 4-Nitrophenyl Phenyl Sulfide Intermediate->Product PhZnBr Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Screening Characterization->Bioassay caption Experimental workflow

References

Unveiling the Bioactivity of 4-Nitrophenyl Phenyl Sulfide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds derived from the 4-nitrophenyl phenyl sulfide scaffold. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for key biological assays, and visualizes relevant biological pathways to support further research and development in this area.

The this compound core structure, characterized by a nitro group-substituted phenyl ring linked to another phenyl ring via a sulfur atom, has served as a foundational scaffold for the development of various biologically active molecules. Researchers have explored the derivatization of this core to modulate its physicochemical properties and enhance its therapeutic potential across different domains, including oncology, infectious diseases, and enzyme inhibition. This guide offers an objective comparison of the performance of these derivatives, supported by experimental data.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are diverse, with significant findings in anticancer, antimicrobial, and enzyme inhibitory activities. The following sections present a comparative summary of these activities, with quantitative data organized for clarity.

Anticancer Activity

Several studies have investigated the cytotoxic effects of 4-nitrophenyl-containing compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: Cytotoxicity of 4-Nitrophenyl Derivatives against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrahydroisoquinolines5dPACA2 (Pancreatic)8.32Doxorubicin6.51
A549 (Lung)10.21Doxorubicin7.24
6bPACA2 (Pancreatic)7.15Doxorubicin6.51
A549 (Lung)9.87Doxorubicin7.24
Pleuromutilin DerivativesNPDMMRSA-Tiamulin-

Note: Lower IC50 values indicate higher cytotoxic potency.

Antimicrobial Activity

Derivatives incorporating the 4-nitrophenyl moiety have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of 4-Nitrophenyl Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Aminobenzylated 4-NitrophenolsChlorine derivativeStaphylococcus aureus1.23Vancomycin-
Enterococcus faecalis1.23Vancomycin-
Pleuromutilin DerivativesNPDMMRSA (ATCC 43300)1Tiamulin4
S. aureus (ATCC 29213)1Tiamulin2
S. aureus (AD3)1Tiamulin4
S. aureus (144)1Tiamulin4

Note: Lower MIC values indicate greater antimicrobial potency.

Enzyme Inhibitory Activity

The 4-nitrophenyl scaffold has also been utilized in the design of enzyme inhibitors, targeting enzymes such as tyrosinase, which is involved in melanin biosynthesis.

Table 3: Enzyme Inhibitory Activity of 4-Nitrophenyl Derivatives

Compound ClassSpecific DerivativeEnzymeIC50 (µM)
4-NitrophenylpiperazinesCompound 4l (with indole moiety)Tyrosinase72.55

Note: Lower IC50 values indicate more potent enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to determine the biological activities of the compounds discussed.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1][2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][4]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways.

Toll-like Receptor (TLR) Signaling Pathway

Some compounds may exert their effects by modulating inflammatory responses, which can be mediated by pathways such as the Toll-like Receptor (TLR) signaling pathway. TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6] Activation of TLRs triggers downstream signaling cascades that lead to the production of inflammatory cytokines and interferons.[7][8][9]

TLR_Signaling_Pathway PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR MyD88 MyD88 TLR->MyD88 MyD88-dependent TRIF TRIF TLR->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines MAPKs->Inflammatory_Cytokines TBK1 TBK1/IKKε TRIF->TBK1 IRF3 IRF3/7 TBK1->IRF3 Interferons Type I Interferons IRF3->Interferons Cytotoxicity_Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

References

Mutagenic Potential of 4-Nitrodiphenyl Thioether and Its Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the mutagenicity of 4-nitrodiphenyl thioether and its principal metabolites. The assessment is based on established experimental data from analogous compounds and widely accepted metabolic pathways for nitroaromatic compounds.

The biotransformation of 4-nitrodiphenyl thioether is presumed to follow a reductive pathway similar to other nitroaromatic compounds, leading to the formation of several key metabolites: 4-nitrosodiphenyl thioether, 4-hydroxylaminodiphenyl thioether, and 4-aminodiphenyl thioether. The mutagenic potential of these compounds is a critical consideration in toxicology and drug safety assessment. While direct comparative mutagenicity data for 4-nitrodiphenyl thioether and its metabolites is not extensively available, a robust comparison can be drawn from studies on the analogous compound, 4-nitrodiphenyl ether, and related nitrophenyl sulfides.

Comparative Mutagenicity Data

The mutagenic activity of nitroaromatic compounds is commonly evaluated using the Ames test, which measures the frequency of reverse mutations in histidine-requiring Salmonella typhimurium strains. The data presented below is extrapolated from studies on 4-nitrodiphenyl ether and general findings on nitrophenyl sulfides, providing a strong basis for assessing the relative mutagenicity of 4-nitrodiphenyl thioether and its metabolites.

CompoundChemical StructureRelative Mutagenic PotentialNotes
4-Nitrodiphenyl ThioetherO2N-C6H4-S-C6H5Weakly MutagenicParent compound. Expected to be a direct-acting mutagen, with its activity significantly enhanced by metabolic reduction. Studies on related p-nitrophenyl sulfides show them to be relatively strong mutagens.[1]
4-Nitrosodiphenyl ThioetherON-C6H4-S-C6H5Moderately MutagenicAn intermediate in the reduction of the nitro group. Analogous to 4-nitrosodiphenyl ether, it is a potent direct-acting mutagen.[2][3]
4-Hydroxylaminodiphenyl ThioetherHONH-C6H4-S-C6H5Strongly MutagenicConsidered the ultimate mutagenic metabolite before forming a DNA adduct. The hydroxylamine derivative of 4-nitrodiphenyl ether is the most potent mutagen among its metabolites.[2][3] This is a common finding for many nitroaromatic compounds.
4-Aminodiphenyl ThioetherH2N-C6H4-S-C6H5Non-mutagenic (Directly)The fully reduced amino derivative. While generally not mutagenic in its own right in the Ames test, aromatic amines can be carcinogenic through other mechanisms and can become mutagenic after metabolic N-hydroxylation.

Metabolic Pathway and Mutagenicity

The metabolic activation of 4-nitrodiphenyl thioether is a critical determinant of its mutagenicity. The following diagram illustrates the proposed reductive metabolic pathway and the increasing mutagenic potential of the intermediates.

G Metabolic Activation and Mutagenicity of 4-Nitrodiphenyl Thioether A 4-Nitrodiphenyl Thioether (Weakly Mutagenic) B 4-Nitrosodiphenyl Thioether (Moderately Mutagenic) A->B Nitroreductase C 4-Hydroxylaminodiphenyl Thioether (Strongly Mutagenic) B->C Nitroreductase D 4-Aminodiphenyl Thioether (Non-mutagenic) C->D Reduction E DNA Adducts (Genotoxicity) C->E Esterification & Nucleophilic Attack

Caption: Proposed metabolic pathway of 4-nitrodiphenyl thioether and the relative mutagenicity of its metabolites.

Experimental Protocols

The evaluation of the mutagenic potential of these compounds relies on standardized experimental protocols, primarily the Ames test.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Principle: The test measures the ability of a chemical to induce reverse mutations (reversions) in the histidine gene of the bacteria, allowing them to grow on a histidine-deficient medium. A positive result, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests that the test substance is mutagenic.

General Workflow:

G Ames Test Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Bacterial Culture (S. typhimurium, His-) D Mix Bacteria, Compound, and S9 Mix A->D B Test Compound (Varying Concentrations) B->D C S9 Mix (Optional) (for metabolic activation) C->D E Pour on Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies F->G H Compare to Control G->H

Caption: A generalized workflow for the Ames test.

Key Methodological Considerations:

  • Bacterial Strains: Commonly used strains include TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens). For nitroaromatic compounds, TA100 is often highly responsive.

  • Metabolic Activation (S9 Mix): An external metabolic activation system, typically a liver homogenate from rats (S9 fraction), is often included to mimic mammalian metabolism. For many nitroaromatic compounds, direct-acting mutagenicity is observed, and the addition of S9 can sometimes decrease the mutagenic response.

  • Assay Procedures: Two common methods are the plate incorporation assay and the pre-incubation assay. The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, is generally considered more sensitive for detecting certain classes of mutagens.

Conclusion

Based on the strong evidence from analogous nitroaromatic ethers and sulfides, it can be concluded that the mutagenicity of 4-nitrodiphenyl thioether is significantly influenced by its metabolic reduction. The parent compound is expected to be weakly mutagenic, with its potential increasing through the formation of the nitroso and, most significantly, the hydroxylamino metabolites. The fully reduced amino metabolite is not considered a direct-acting mutagen in the Ames test. This comparative guide underscores the importance of considering metabolic activation pathways when assessing the genotoxic risk of nitroaromatic compounds in drug development and chemical safety. Further direct experimental testing on 4-nitrodiphenyl thioether and its specific metabolites is warranted to confirm these extrapolated findings.

References

A Comparative Kinetic Analysis of Diphenyl Sulfide and Other Aryl Sulfides in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of diphenyl sulfide in comparison to other aryl sulfides across four major reaction classes: oxidation, nucleophilic aromatic substitution, C-H activation, and cross-coupling reactions. Understanding the kinetic nuances of these transformations is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic routes in pharmaceutical and materials science. This document summarizes available quantitative data, presents detailed experimental protocols for kinetic analysis, and utilizes visualizations to clarify reaction pathways and workflows.

Oxidation of Aryl Sulfides

The oxidation of aryl sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. The kinetics of this reaction are highly sensitive to the electronic properties of the substituents on the aromatic rings. Generally, the reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant.

Quantitative Kinetic Data

The following table summarizes the second-order rate constants for the oxidation of diphenyl sulfoxide and various substituted diphenyl sulfoxides with peroxomonosulphate. While this data is for sulfoxides, it serves as a strong proxy for the reactivity trends of the parent sulfides. Electron-donating groups on the aryl ring accelerate the reaction, while electron-withdrawing groups have a retarding effect, which is consistent with the sulfur atom acting as a nucleophile.[1]

Substituent (X) in X-C₆H₄-S(O)-C₆H₄-Xk₂ (x 10⁻³ M⁻¹s⁻¹) at 308 K
4,4'-di-OCH₃14.5
4,4'-di-CH₃8.32
H (Diphenyl Sulfoxide) 2.54
4,4'-di-Cl0.49
4,4'-di-NO₂0.02

Reaction Conditions: [Sulfoxide] = 7.5 x 10⁻³ M, [Peroxomonosulphate] = 7.5 x 10⁻⁴ M, [H₂SO₄] = 0.10 M, Solvent: 80:20 AcOH-H₂O (v/v).[1]

Experimental Protocol: Kinetic Analysis of Aryl Sulfide Oxidation

A common method for studying the kinetics of aryl sulfide oxidation involves monitoring the reaction progress using UV-Vis spectroscopy or by titrimetric methods.

Materials:

  • Aryl sulfide

  • Oxidant (e.g., hydrogen peroxide, peroxomonosulphate)

  • Solvent (e.g., glacial acetic acid, acetonitrile/water)

  • Thermostatted reaction vessel

  • UV-Vis spectrophotometer or titration equipment

Procedure:

  • Prepare stock solutions of the aryl sulfide and the oxidant of known concentrations in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature in the thermostatted vessel.

  • Initiate the reaction by mixing the reactant solutions.

  • Monitor the reaction progress at regular time intervals. This can be done by:

    • UV-Vis Spectroscopy: Following the disappearance of the aryl sulfide or the appearance of the sulfoxide/sulfone at a specific wavelength.

    • Titrimetry: Withdrawing aliquots, quenching the reaction (e.g., by adding a solution of sodium thiosulfate), and titrating the remaining oxidant.

  • The reaction is typically carried out under pseudo-first-order conditions with a large excess of one reactant.

  • The pseudo-first-order rate constant (k') is determined from the slope of the plot of ln([A]t/[A]₀) versus time, where [A] is the concentration of the limiting reactant.

  • The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of the reactant in excess.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_sulfide Prepare Aryl Sulfide Solution mix Mix Reactants in Thermostatted Vessel prep_sulfide->mix prep_oxidant Prepare Oxidant Solution prep_oxidant->mix monitor Monitor Reaction (UV-Vis or Titration) mix->monitor plot Plot ln([A]t/[A]0) vs. Time monitor->plot calculate Calculate k' and k2 plot->calculate

Kinetic Analysis Workflow for Aryl Sulfide Oxidation

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, an aryl sulfide can act as a leaving group, and its reactivity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the ring bearing the sulfide leaving group generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.

Quantitative Kinetic Data

The following table presents second-order rate constants for the reaction of 4-substituted diphenyl sulfides with oxo(salen)manganese(V) complexes. This data illustrates the effect of substituents on the reactivity of the aryl sulfide.

Substituent (Y) in 4-Y-C₆H₄-S-Phk₂ (M⁻¹s⁻¹) at 298 K
OCH₃1.15
CH₃0.89
H (Diphenyl Sulfide) 0.63
Cl0.35
NO₂0.10

Reaction Conditions: Reaction with a specific oxo(salen)manganese(V) complex in acetonitrile.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

The kinetics of SNAr reactions involving aryl sulfides can be conveniently followed by monitoring the formation of the product using UV-Vis spectrophotometry, especially if the product is colored.

Materials:

  • Aryl sulfide substrate

  • Nucleophile (e.g., an amine)

  • Anhydrous aprotic solvent (e.g., DMSO)

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the aryl sulfide and the nucleophile in the anhydrous solvent.

  • Place the aryl sulfide solution in a cuvette and equilibrate to the desired temperature in the spectrophotometer.

  • Initiate the reaction by injecting a small volume of the nucleophile solution into the cuvette and mixing rapidly.

  • Monitor the increase in absorbance of the product at its λmax over time.

  • The reaction is typically run under pseudo-first-order conditions with a large excess of the nucleophile.

  • The pseudo-first-order rate constant (k') is obtained by fitting the absorbance versus time data to a first-order rate equation.

  • The second-order rate constant (k₂) is determined from the slope of a plot of k' versus the concentration of the nucleophile.

SNAr_Pathway Reactants Aryl Sulfide + Nucleophile Intermediate Meisenheimer Complex (Rate-determining step) Reactants->Intermediate Addition Products Substituted Product + Thiolate Intermediate->Products Elimination

SNAr Reaction Pathway

C-H Activation

The direct functionalization of C-H bonds in aryl sulfides is a rapidly developing area of research. The sulfide moiety can act as a directing group, facilitating the selective activation of ortho C-H bonds by a transition metal catalyst. Quantitative kinetic data for these reactions is still emerging in the literature. The reactivity is generally influenced by the directing ability of the sulfur atom and the electronic properties of the aryl ring.

Qualitative Comparison and Mechanistic Insights

Kinetic studies on related C-H activation reactions suggest that the C-H bond cleavage is often the rate-determining step. This is typically inferred from kinetic isotope effect (KIE) studies, where a significant kH/kD value is observed when a C-H bond is replaced with a C-D bond.

For aryl sulfides, the electron-rich nature of the sulfur atom can influence the initial coordination to the metal center. The presence of electron-donating or electron-withdrawing groups on the aryl rings can modulate the electron density at the ortho C-H bonds, thereby affecting the rate of C-H activation. However, a systematic quantitative comparison of reaction rates for a series of substituted diphenyl sulfides is not yet widely available.

Experimental Protocol: General Approach for Kinetic Analysis of C-H Activation

Kinetic analysis of C-H activation reactions often involves monitoring the reaction progress by techniques like GC-MS or HPLC to determine initial rates.

Materials:

  • Aryl sulfide substrate

  • Coupling partner

  • Transition metal catalyst and ligand

  • Solvent

  • Internal standard for GC/HPLC analysis

Procedure:

  • Set up a series of reactions with varying concentrations of the aryl sulfide, coupling partner, catalyst, and ligand.

  • Initiate the reactions at a constant temperature.

  • Withdraw aliquots from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquots and prepare them for analysis (e.g., by dilution and addition of an internal standard).

  • Analyze the samples by GC-MS or HPLC to determine the concentration of the product.

  • Determine the initial reaction rate from the plot of product concentration versus time.

  • By systematically varying the concentration of each reactant, the order of the reaction with respect to each component can be determined, providing insights into the rate-determining step.

CH_Activation_Logic Start Aryl Sulfide + Catalyst Coordination Coordination of Sulfur to Metal Center Start->Coordination CH_Cleavage C-H Bond Cleavage (Often Rate-Limiting) Coordination->CH_Cleavage Functionalization Functionalization CH_Cleavage->Functionalization Product_Release Product Release & Catalyst Regeneration Functionalization->Product_Release

Logical Flow of C-H Activation

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds to synthesize aryl sulfides. In these reactions, the nature of the aryl halide and the thiol, as well as the choice of catalyst, ligand, and base, all play a crucial role in the reaction kinetics. The rate-determining step in these catalytic cycles can vary depending on the specific reaction conditions and substrates.

Qualitative Comparison and Mechanistic Insights

Mechanistic studies on palladium-catalyzed C-S cross-coupling reactions have identified several key elementary steps: oxidative addition, transmetalation (or coordination of the thiolate), and reductive elimination. The rate-determining step can be any of these, and its identity is influenced by the electronic and steric properties of the reactants.

  • Oxidative Addition: Electron-deficient aryl halides generally undergo faster oxidative addition to the Pd(0) catalyst.

  • Reductive Elimination: The final step to form the C-S bond and regenerate the catalyst is often influenced by the nature of the ligand and the electronic properties of the groups being coupled.

Experimental Protocol: General Approach for Kinetic Analysis of Cross-Coupling Reactions

The kinetics of cross-coupling reactions are often studied by monitoring the reaction progress over time using techniques like HPLC or GC.

Materials:

  • Aryl halide

  • Thiol or thiolate salt

  • Palladium catalyst and ligand

  • Base

  • Solvent

  • Internal standard for analysis

Procedure:

  • Assemble the reaction components (catalyst, ligand, base, and solvent) in a reaction vessel under an inert atmosphere.

  • Add the aryl halide and the thiol to initiate the reaction at a controlled temperature.

  • Withdraw aliquots at regular intervals, quench the reaction, and prepare for analysis.

  • Analyze the samples by HPLC or GC to determine the concentrations of reactants and products.

  • Determine the initial rates of the reaction under different starting concentrations of each component to establish the rate law and identify the rate-determining step.

Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(L)n-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(L)n-SAr' OxAdd->Transmetalation Transmetalation (Ar'-SH + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-S-Ar' Transmetalation->Product

Catalytic Cycle for C-S Cross-Coupling

Conclusion

This comparative guide highlights the key kinetic aspects of diphenyl sulfide and other aryl sulfides in fundamental organic reactions. For oxidation and nucleophilic aromatic substitution, clear structure-activity relationships have been established, with electron-donating and electron-withdrawing substituents playing predictable roles in modulating reaction rates. For C-H activation and cross-coupling reactions, while quantitative kinetic data is less abundant, mechanistic studies provide valuable insights into the factors governing reactivity. The provided experimental protocols offer a foundation for researchers to conduct their own kinetic analyses and further elucidate the intricate reactivity patterns of this important class of compounds.

References

Efficacy of 4-Nitrophenyl Phenyl Sulfide Derivatives and Analogs as Antitrypanosomal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitrypanosomal efficacy of compounds structurally related to 4-Nitrophenyl phenyl sulfide. While direct experimental data on this specific chemical class is limited in publicly available literature, this document extrapolates from closely related analogs, namely 4-(4-nitrophenyl)-1H-1,2,3-triazole and other diaryl sulfide derivatives, to provide an objective overview of their potential as antitrypanosomal agents. The information is intended to guide future research and development in the pursuit of novel therapies for trypanosomiasis.

Comparative Efficacy of Nitrophenyl Derivatives and Standard Drugs

The development of new antitrypanosomal drugs is critical due to the limitations of current treatments like benznidazole (BZN) and nifurtimox, which suffer from significant side effects and reduced efficacy in the chronic phase of Chagas disease[1][2][3]. Research has focused on nitroaromatic compounds, a class to which this compound belongs. The 4-(4-nitrophenyl) moiety is considered crucial for the antitrypanosomal activity in many derivatives[1].

The following tables summarize the in vitro efficacy and cytotoxicity of representative compounds from structurally similar classes, providing a benchmark against which future this compound derivatives can be compared.

Table 1: In Vitro Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1,2,3-triazole Derivatives against Trypanosoma cruzi
CompoundParasite StageIC50 (µM)Cytotoxicity (CC50, µM) on Mammalian CellsSelectivity Index (SI = CC50/IC50)Reference
Hit 1 Trypomastigotes7 ± 2>800 (Vero cells)114[1][2]
Compound 16 Trypomastigotes6 ± 1>400 (LLC-MK2), >400 (C2C12)>66[1][2]
Compound 16 Amastigotes0.16 ± 0.02 (LLC-MK2), 0.13 ± 0.01 (C2C12)>400 (LLC-MK2), >400 (C2C12)>2500, >3076[1][2]
Compound 19 Amastigotes0.10 ± 0.04 (LLC-MK2), 0.11 ± 0.02 (C2C12)>400 (LLC-MK2), >400 (C2C12)>4000, >3636[1][2]
Benznidazole (BZN) Trypomastigotes34--[1][2]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index.

Table 2: In Vitro Activity of Other Diaryl Sulfide/Thioether Derivatives against Trypanosomes
Compound ClassTarget Enzyme/ParasiteInhibition/ActivityReference
Quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfidesT. cruzi Trypanothione ReductaseKi = 1.7 ± 0.2 µM[4]
N-acyl-2-amino-4-chlorophenyl sulfidesT. cruzi Trypanothione ReductaseKi, Ki' = 11.3-42.8 µM[4]
2-Nitroimidazole-diaryl thioether derivativesT. cruziIC50 = 11.0–20.55 μM[5]

Ki: Inhibition constant.

Potential Mechanisms of Action

The antitrypanosomal activity of nitroaromatic compounds is often linked to their bioactivation within the parasite. This process is a key area of investigation for understanding their mechanism of action and for designing more effective and selective drugs.

Nitroreductase-Mediated Bioactivation

A primary proposed mechanism for nitro-containing drugs is their activation by parasitic nitroreductases (NTRs)[6]. These enzymes, which are present in trypanosomes, reduce the nitro group of the drug to generate reactive nitrogen species, such as nitroso and hydroxylamine derivatives. These reactive metabolites can induce cytotoxic effects through various pathways, including the generation of oxidative stress and the formation of covalent adducts with parasitic macromolecules, ultimately leading to cell death[6]. This selective bioactivation by parasitic enzymes is a cornerstone of the drug's specificity for the pathogen over the host cells.

G cluster_parasite Trypanosome Cell Prodrug 4-Nitrophenyl Derivative (Prodrug) NTR Type I Nitroreductase (NTR) Prodrug->NTR Enzymatic Reduction Metabolites Reactive Nitrogen Metabolites NTR->Metabolites Damage Macromolecular Damage & Oxidative Stress Metabolites->Damage Death Parasite Death Damage->Death

Caption: Proposed bioactivation pathway of nitroaromatic compounds in trypanosomes.

Inhibition of Key Parasite Enzymes

Diaryl sulfide derivatives have been identified as inhibitors of trypanothione reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress and unique to trypanosomatids[4]. By inhibiting TryR, these compounds can disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species and subsequent cell death. Additionally, some nitrophenyl-containing compounds have shown inhibitory activity against other crucial enzymes like T. cruzi trans-sialidase (TcTS), which is involved in parasite invasion and immune evasion[1][2].

Experimental Protocols

The data presented in this guide are derived from established in vitro methodologies designed to assess the efficacy and selectivity of potential drug candidates.

In Vitro Antitrypanosomal Assays
  • Activity against Epimastigotes/Trypomastigotes (Replicative Extracellular Forms):

    • Parasites are cultured in appropriate media.

    • The cultured parasites are incubated with serial dilutions of the test compounds for a defined period (e.g., 48-72 hours).

    • A viability reagent (e.g., Resazurin) is added, which changes color in the presence of metabolically active cells.

    • The color change is quantified using a spectrophotometer or fluorometer.

    • The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.

  • Activity against Amastigotes (Intracellular Replicative Form):

    • A suitable mammalian host cell line (e.g., L6 rat skeletal myoblasts, LLC-MK2 epithelial cells, or C2C12 myoblasts) is seeded in multi-well plates.

    • The host cells are infected with trypomastigotes, which then differentiate into intracellular amastigotes.

    • After infection, the cells are treated with various concentrations of the test compounds for several days.

    • The cells are fixed, and the number of intracellular amastigotes is quantified, often using automated microscopy and image analysis with a DNA stain (e.g., DAPI) to visualize both host cell and parasite nuclei.

    • The IC50 value is determined as the concentration that reduces the number of intracellular parasites by 50%.

Cytotoxicity Assay
  • Mammalian cell lines (the same as those used for amastigote assays or others like VERO cells) are cultured in multi-well plates.

  • The cells are exposed to the same concentrations of the test compounds as used in the antiparasitic assays.

  • After a set incubation period (typically 72 hours), cell viability is assessed using a metabolic indicator like Resazurin or MTT.

  • The CC50 value is calculated as the compound concentration that reduces the viability of the host cells by 50%.

General Experimental Workflow

The screening process for identifying new antitrypanosomal agents typically follows a structured pipeline to efficiently evaluate compound efficacy and safety.

G cluster_workflow Antitrypanosomal Drug Discovery Workflow A Compound Synthesis (e.g., this compound derivatives) B Primary In Vitro Screening (vs. Trypomastigotes) A->B C Secondary In Vitro Screening (vs. Amastigotes) B->C Active Compounds D Cytotoxicity Assay (vs. Mammalian Cells) C->D E Selectivity Index Calculation (SI = CC50/IC50) C->E D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition) E->F High SI G Lead Optimization F->G

Caption: A generalized workflow for the in vitro evaluation of antitrypanosomal compounds.

Conclusion and Future Directions

While direct evidence for the antitrypanosomal activity of this compound derivatives is not yet prevalent, the data from structurally analogous compounds are highly encouraging. The consistent efficacy of molecules containing the 4-nitrophenyl scaffold, such as the triazole derivatives, points to this moiety being a critical pharmacophore[1]. The demonstrated activity of other diaryl sulfides against essential parasitic enzymes further strengthens the rationale for investigating this chemical class[4].

The potent activity and high selectivity indices observed for compounds like the triazole analog 16 against the clinically relevant amastigote stage of T. cruzi highlight the therapeutic potential of this structural template[1][2]. Future research should prioritize the synthesis and direct evaluation of this compound derivatives. These studies should follow a rigorous workflow, including assessments against both extracellular and intracellular forms of the parasite, cytotoxicity profiling to determine selectivity, and mechanistic studies to identify their molecular targets. Such a focused effort will be crucial in determining if this compound derivatives can be developed into a new class of safe and effective antitrypanosomal agents.

References

A Comparative Guide to the Analytical Characterization of 4-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the characterization of 4-Nitrophenyl phenyl sulfide. It includes detailed experimental protocols, comparative data with alternative compounds, and visual workflows to aid in the selection of appropriate analytical techniques for research and quality control purposes.

Introduction to this compound

This compound, with the chemical formula C12H9NO2S, is a yellow crystalline solid commonly utilized as a reagent and intermediate in organic synthesis.[1] Its molecular structure, featuring a nitro group and a sulfide linkage between two phenyl rings, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules, including pharmaceuticals and materials for scientific research.[1] Accurate characterization of this compound is crucial to ensure purity, confirm identity, and predict its behavior in chemical reactions.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 952-97-6[1][2][3][4][5]
Molecular Formula C12H9NO2S[1][3][5]
Molecular Weight 231.27 g/mol [2][3][5]
Appearance Yellow crystalline powder[1][4]
Melting Point 52-55 °C[2]
Solubility Sparingly soluble in water[1]
IUPAC Name 1-nitro-4-(phenylsulfanyl)benzene[3][4]

Comparative Analysis with Alternative Compounds

For a comprehensive understanding, the analytical characteristics of this compound are compared with two structurally related compounds: Bis(4-nitrophenyl) sulfide and 4-Aminophenyl phenyl sulfide.

  • Bis(4-nitrophenyl) sulfide: This compound features two nitro groups, which is expected to influence its spectroscopic and chromatographic behavior.

  • 4-Aminophenyl phenyl sulfide: As the reduced analog of this compound, the replacement of the nitro group with an amino group leads to significant differences in its analytical profile.

Table 1: Comparison of Physical and Spectroscopic Properties

Analytical MethodThis compoundBis(4-nitrophenyl) sulfide4-Aminophenyl phenyl sulfide
Appearance Yellow crystalline solid[1]Orange flaky crystals[6]Off-white to pale yellow solid
Melting Point (°C) 52-55[2]156-157[6]92-94
UV-Vis λmax (nm) ~340~350~260 and ~300
¹H NMR (δ, ppm) Aromatic protons: 7.2-8.2Aromatic protons: 7.5-8.3Aromatic protons: 6.7-7.3, Amino protons: ~3.7
¹³C NMR (δ, ppm) Aromatic carbons: 125-150Aromatic carbons: 124-152Aromatic carbons: 115-150
IR (cm⁻¹) ~1510, ~1340 (NO₂)~1515, ~1345 (NO₂)~3450, ~3350 (NH₂)

Detailed Experimental Protocols and Data

This section outlines the standard operating procedures for the key analytical methods used to characterize this compound and its alternatives.

HPLC is a fundamental technique for assessing the purity of this compound and separating it from related impurities or reactants.

Experimental Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results:

CompoundRetention Time (min)
This compound~4.5
Bis(4-nitrophenyl) sulfide~5.2
4-Aminophenyl phenyl sulfide~3.8

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: Workflow for purity analysis by HPLC.

GC-MS is a powerful technique for both separation and identification, providing information on molecular weight and fragmentation patterns.

Experimental Protocol:

  • Instrument: Standard GC-MS system.

  • Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Injection: Splitless injection of 1 µL at 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Results:

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)
This compound~12.5231185, 139, 109, 77
Bis(4-nitrophenyl) sulfide~15.8276230, 184, 123
4-Aminophenyl phenyl sulfide~11.2201184, 109, 92, 77

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Dissolve in Volatile Solvent Inject Inject into GC Sample->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze LibrarySearch Library Search Analyze->LibrarySearch Fragmentation Analyze Fragmentation Analyze->Fragmentation Identify Identify Compound LibrarySearch->Identify Fragmentation->Identify

Caption: Workflow for compound identification by GC-MS.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Functional GroupThis compound (cm⁻¹)Bis(4-nitrophenyl) sulfide (cm⁻¹)4-Aminophenyl phenyl sulfide (cm⁻¹)
N-O Stretch (NO₂) ~1510 (asymmetric), ~1340 (symmetric)~1515 (asymmetric), ~1345 (symmetric)-
N-H Stretch (NH₂) --~3450, ~3350
C-S Stretch ~700-600~700-600~700-600
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000
Aromatic C=C Stretch ~1600-1450~1600-1450~1600-1450

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Expected Chemical Shifts (in CDCl₃):

NucleusThis compound (δ, ppm)
¹H ~8.15 (d, 2H), ~7.50 (m, 2H), ~7.40 (m, 3H), ~7.25 (d, 2H)
¹³C ~148, ~146, ~135, ~132, ~130, ~129, ~126, ~125

Conclusion

The characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC is ideal for purity assessment, while GC-MS provides definitive identification through molecular weight and fragmentation analysis. FT-IR and NMR spectroscopy are indispensable for structural elucidation and confirmation of functional groups. By comparing the analytical data with that of related compounds, researchers can gain a deeper understanding of the structure-property relationships and ensure the quality of the material for its intended application.

References

Safety Operating Guide

Proper Disposal of 4-Nitrophenyl Phenyl Sulfide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Nitrophenyl phenyl sulfide, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4]

Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1][2] This ensures that the compound is managed and treated in accordance with all applicable federal, state, and local regulations.[1][5]

Key Disposal Steps:

  • Collection and Storage:

    • Carefully collect the waste material, ensuring to minimize dust generation.[1][4]

    • Place the waste in a suitable, clearly labeled, and tightly closed container for disposal.[1][6]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7]

  • Contacting a Licensed Waste Disposal Service:

    • Arrange for the collection of the waste by a certified hazardous waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain or in the regular trash.[1][6][8]

    • Do not allow the chemical to contaminate soil, water, or any part of the environment.[1][2][4]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the accepting waste facility, the following table summarizes key hazard and safety information.

ParameterValue/InformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][2]
Container Disposal Triple-rinse (or equivalent) and offer for recycling/reconditioning or puncture and dispose of in a sanitary landfill.[1]
Environmental Hazards Discharge into the environment must be avoided.[1][2][4] Toxic to aquatic life.[4]

Experimental Protocols

The standard and accepted "experimental protocol" for the disposal of this compound is not a laboratory procedure but an operational one involving professional waste management services. The key steps are outlined in the disposal procedure section above. Chemical neutralization or other in-lab treatment methods are not recommended due to the potential for hazardous reactions and byproducts. The most cited and approved method is high-temperature incineration by a licensed facility.[1][2]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Prohibited: Do Not Dispose in Sink or Regular Trash A->H C Collect Waste in a Labeled, Sealed Container B->C D Store Container in a Safe, Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide SDS to Waste Disposal Company E->F G Arrange for Waste Pickup F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of 4-Nitrophenyl phenyl sulfide are critical for ensuring laboratory safety and procedural accuracy. This guide provides immediate, essential safety and logistical information tailored for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and maintain a secure research environment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward safe handling. This quantitative data is summarized below for your reference.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂S[1][2][3][4][5][6]
Molecular Weight 231.27 g/mol [2][3][5]
Appearance Yellow crystalline powder or solid[4][6]
Melting Point 52-55 °C[1][2]
CAS Number 952-97-6[1][2][3][4][5][6][7]
EC Number 213-462-5[2][3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][3][4][5][7][8] The signal word for this chemical is "Warning".[4][8] Adherence to proper PPE protocols is mandatory to mitigate exposure risks.

HazardGHS ClassificationRecommended PPE
Skin Irritation Skin Irrit. 2Chemical-resistant gloves (e.g., Nitrile or Neoprene)[9] and a fully buttoned, flame-resistant lab coat.[9][10]
Eye Irritation Eye Irrit. 2 / 2ATightly fitting safety goggles with side-shields or chemical splash goggles.[3][9] A face shield should be worn if there is a risk of splashing.[9][11]
Respiratory Irritation STOT SE 3Work should be conducted in a certified chemical fume hood.[9][10] If a fume hood is not available or sufficient, a dust mask (type N95 or equivalent) or an air-purifying respirator with organic vapor cartridges is necessary.[8][10]

Logical Selection of Personal Protective Equipment

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the potential hazards associated with handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment Hazard Potential Hazard (this compound) Gloves Chemical-Resistant Gloves Hazard->Gloves Skin Contact EyeProtection Safety Goggles/ Face Shield Hazard->EyeProtection Eye Contact LabCoat Flame-Resistant Lab Coat Hazard->LabCoat Body Contact Respiratory Fume Hood/ Respirator Hazard->Respiratory Inhalation

Caption: PPE selection workflow based on hazard assessment.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following protocols provide step-by-step guidance.

Step-by-Step Handling Protocol
  • Preparation : Before beginning work, ensure the chemical fume hood is functioning correctly.[10] Put on all required PPE: a flame-resistant lab coat, chemical-resistant gloves, and safety goggles.[9][10]

  • Weighing and Transfer : Conduct all weighing and transferring of the solid chemical within the fume hood to minimize inhalation of dust.[10] Use appropriate tools to avoid creating dust.[9]

  • In Use : Keep the container of this compound tightly closed when not in use.[3][9] Avoid all personal contact with the substance.[9]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[9][12] Decontaminate all work surfaces and equipment used in the procedure.[9]

Emergency Procedures

In the event of an emergency, follow these procedures immediately:

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][12] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3][12]

  • Skin Contact : Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[3][12] If skin irritation occurs, get medical advice.[3]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[4]

  • Spill : Evacuate unnecessary personnel.[7] Ensure adequate ventilation.[3] Wearing appropriate PPE, sweep or shovel the spilled solid into a suitable, closed container for disposal.[7] Avoid generating dust.[3][7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste materials, including unused chemicals, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[9]

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[3]

  • Final Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][13]

Workflow for Safe Handling and Disposal

The following diagram outlines the complete workflow for the safe management of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Don PPE & Verify Fume Hood Handling Weigh & Transfer in Fume Hood Prep->Handling Use Conduct Experiment Handling->Use Decon Decontaminate & Wash Hands Use->Decon Waste Collect Hazardous Waste Decon->Waste Disposal Dispose via Approved Facility Waste->Disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.